Ethyl 2-amino-2-(pyridin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPNWOYOBQMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404367 | |
| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55243-15-7 | |
| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 2-amino-2-(pyridin-2-yl)acetate" molecular structure
Technical Monograph: Ethyl 2-amino-2-(pyridin-2-yl)acetate A Versatile Pharmacophore and Chelate Scaffold in Medicinal Chemistry
Executive Summary & Structural Architecture
This compound (also known as 2-pyridylglycine ethyl ester) represents a "privileged structure" in modern drug discovery. It serves as a critical bioisostere for phenylglycine, offering distinct physiochemical advantages including enhanced water solubility and the ability to participate in hydrogen bond networks via the pyridine nitrogen.
Structurally, the molecule is an
Structural Connectivity Diagram
The following diagram visualizes the core functional zones of the molecule, highlighting its dual-nitrogen character and ester functionality.
Figure 1: Functional decomposition of this compound showing the connectivity of the pyridine pharmacophore to the amino-ester backbone.[1][2]
Physiochemical Profile
Understanding the physiochemical properties is vital for optimizing pharmacokinetics (ADME). The pyridine nitrogen introduces a basic center (
Table 1: Key Chemical Properties
| Property | Value (Approx/Calc) | Significance |
| Molecular Formula | Core composition.[1][3] | |
| Molecular Weight | 180.21 g/mol | Fragment-based drug design compliant. |
| LogP (Octanol/Water) | ~0.7 - 1.1 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (Amine) | Interaction with receptor pockets. |
| H-Bond Acceptors | 3 (Pyridine N, Ester O, Amine N) | High potential for dipole interactions. |
| Rotatable Bonds | 4 | Conformational flexibility for induced fit. |
| Chirality | 1 Stereocenter | Exists as (R) and (S) enantiomers; (S) is often bioactive. |
Synthetic Methodology: The Strecker Protocol
The most robust route to this scaffold is the Strecker Synthesis , utilizing pyridine-2-carboxaldehyde. This method allows for scalability and, if chiral auxiliaries are used, enantioselectivity.
Mechanism of Action
-
Imine Formation: Condensation of the aldehyde with an amine/ammonia.[4]
-
Nucleophilic Attack: Cyanide adds to the imine to form the
-aminonitrile.[4][5][6] -
Pinner Reaction/Hydrolysis: Acid-catalyzed alcoholysis converts the nitrile directly to the ester.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway transforming pyridine-2-carboxaldehyde into the target amino ester via the Strecker reaction.
Detailed Experimental Protocol
Objective: Synthesis of racemic this compound dihydrochloride. Safety Warning: This protocol involves Sodium Cyanide (NaCN). It must be performed in a well-ventilated fume hood by trained personnel. Keep a cyanide antidote kit available.
Step 1: Formation of the Aminonitrile
-
Charge: In a round-bottom flask, dissolve Pyridine-2-carboxaldehyde (10.7 g, 100 mmol) in methanol (50 mL).
-
Add Amine Source: Add Ammonium Chloride (6.4 g, 120 mmol) and stir at room temperature for 20 minutes.
-
Cyanation: Cool the solution to 0°C. Carefully add Sodium Cyanide (5.9 g, 120 mmol) in portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup: Quench with water. Extract with ethyl acetate (3x). Wash organics with brine, dry over
, and concentrate in vacuo to yield the crude -aminonitrile.
Step 2: Acid Ethanolysis (Pinner-like Transformation)
-
Solvation: Dissolve the crude aminonitrile in anhydrous Ethanol (100 mL).
-
Acidification: Cool to 0°C. Bubble dry HCl gas into the solution until saturation (or add acetyl chloride dropwise to generate HCl in situ).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The nitrile hydrolyzes to the imidate and then to the ester.
-
Isolation: Cool to room temperature. The product often precipitates as the dihydrochloride salt.
-
Purification: Filter the white solid. Recrystallize from Ethanol/Ether if necessary.
Validation Criteria:
-
1H NMR (
): Look for the diagnostic triplet/quartet of the ethyl group and the singlet of the -proton (~5.5 ppm) adjacent to the pyridine ring. -
Mass Spec:
.
Applications in Drug Discovery
Phenylglycine Bioisostere
In protease inhibitors (e.g., Thrombin, Factor Xa), the phenyl ring of phenylglycine often occupies a hydrophobic pocket (S1 or S2). Replacing it with a pyridine ring:
-
Improves Solubility: The pyridine nitrogen can be protonated or solvated.
-
Reduces Metabolism: Pyridine rings are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.
Metal Chelation & Metallo-Enzyme Inhibition
The 2-pyridyl-amino motif forms a stable 5-membered chelate ring with metals.
-
Pathway:
-
Utility: This motif is used in designing inhibitors for metalloproteases (MMPs) where the nitrogen atoms coordinate the active site Zinc (
).
Precursor to Imidazo[1,5-a]pyridines
Cyclization of this ester with aldehydes or carboxylic acids yields imidazo[1,5-a]pyridines, a scaffold found in aromatase inhibitors and anti-tumor agents.
References
-
PubChem. this compound | C9H12N2O2.[7] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. (Mechanism and general protocols). Available at: [Link]
-
Dyenamic. Synthesis of Pyridylglycines. (General methodology for heterocyclic amino acids). Available at: [Link] (Note: Generalized reference for Strecker on pyridines).
Sources
- 1. Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride - Lead Sciences [lead-sciences.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Ethyl 2-amino-2-(pyridin-2-yl)acetate
Executive Summary
Ethyl 2-amino-2-(pyridin-2-yl)acetate (also known as ethyl 2-pyridylglycinate) is a critical non-proteinogenic amino acid scaffold used in the development of peptidomimetics, chiral ligands for asymmetric catalysis, and inhibitors for metalloproteases.
Synthesizing this molecule presents unique challenges compared to standard phenylglycine derivatives. The electron-deficient pyridine ring alters the reactivity of the
This guide details two primary routes:
-
The Modified Strecker-Pinner Protocol: A robust, scalable route for racemic synthesis, prioritizing safety by substituting HCN with TMSCN.
-
Asymmetric Hydrogenation: A precision route for high-enantiomeric excess (ee) synthesis utilizing Iridium-catalyzed hydrogenation of
-imino esters.
Part 1: Retrosynthetic Analysis
To design a self-validating protocol, we must visualize the disconnection of the target molecule. The two most logical disconnections involve the C-C bond formation (Strecker) or the C-N bond formation/reduction (Hydrogenation).
Figure 1: Retrosynthetic tree showing the two primary pathways: Nitrile hydrolysis (left) and Imine reduction (right).
Part 2: Route 1 - Modified Strecker-Pinner Synthesis (Racemic)
This is the "workhorse" method. We utilize Trimethylsilyl cyanide (TMSCN) instead of NaCN/KCN to avoid generating toxic HCN gas and to improve solubility in organic solvents. The subsequent conversion to the ester uses the Pinner reaction conditions to bypass the isolation of the zwitterionic amino acid, which is difficult to purify from salts.
Reaction Scheme
-
Imine Formation: Pyridine-2-carboxaldehyde +
Imine -
Addition: Imine + TMSCN
-Aminonitrile -
Pinner Alcoholysis:
-Aminonitrile + HCl/EtOH Ethyl Ester 2HCl
Detailed Protocol
Reagents:
-
Pyridine-2-carboxaldehyde (1.0 eq)
-
Ammonia (7M in Methanol) (2.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Ethanol (Absolute)
-
Thionyl Chloride (
) or dry HCl gas
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
Strecker Addition:
-
Add TMSCN (11 mmol) dropwise via syringe pump over 20 minutes to the stirring imine solution at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor via TLC (Solvent: 50% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a lower amine spot. -
Workup: Concentrate in vacuo to yield the crude aminonitrile as an oil. Do not purify extensively; aminonitriles are unstable.
-
-
Pinner Alcoholysis (Critical Step):
-
Dissolve the crude aminonitrile in absolute ethanol (30 mL).
-
Cool to -10°C (Ice/Salt bath).
-
Acid Generation: Slowly add Thionyl Chloride (
, 3.0 eq) dropwise. Caution: Exothermic. Evolution of and HCl gas. Alternatively, bubble dry HCl gas through the solution until saturation. -
Reflux the mixture for 4–6 hours.
-
Mechanism: The nitrile converts to the imidate hydrochloride, which is then hydrolyzed by trace water (or added water in the final step) to the ester.
-
-
Isolation:
-
Concentrate the reaction mixture to dryness.
-
Triturate the residue with diethyl ether to remove non-polar byproducts.
-
Product Form: The product will be the dihydrochloride salt (this compound
2HCl). -
Note: Store as the salt. The free base is unstable.
-
Mechanistic Pathway (Strecker-Pinner)
Figure 2: The chemical flow from aldehyde to ester via the Pinner salt intermediate.[3]
Part 3: Route 2 - Asymmetric Hydrogenation (Enantioselective)[4]
For drug development requiring chiral purity, the Strecker synthesis requires tedious resolution. Direct asymmetric hydrogenation of the
Core Concept: Iridium-catalyzed hydrogenation of Ethyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate or its corresponding tosyl-imine.
Protocol Specifications
-
Substrate: Ethyl 2-oxo-2-(pyridin-2-yl)acetate (commercially available).
-
Catalyst System:
with a chiral ligand (e.g., (S,S)-f-Binaphane or TangPhos ). -
Additive: Iodine (
) is often required as an additive to promote the catalytic cycle in Iridium systems.
Methodology:
-
Imine Preparation: React the keto-ester with
or to form the oxime or tosyl-imine. -
Hydrogenation:
-
In a glovebox, mix
(1 mol%) and Chiral Ligand (1.1 mol%) in degassed Toluene. Stir 30 min. -
Add substrate (1.0 eq) and Iodine (5 mol%).
-
Transfer to an autoclave. Pressurize with
(50 bar). -
Stir at RT for 12–24 hours.
-
-
Purification: Concentrate and pass through a short silica plug.
Data Comparison: Racemic vs. Asymmetric
| Feature | Strecker-Pinner (Route 1) | Asymmetric Hydrogenation (Route 2) |
| Yield | 60–75% | 85–95% |
| Enantioselectivity | Racemic (0% ee) | High (>90% ee) |
| Cost | Low (Cheap reagents) | High (Precious metal catalyst) |
| Scalability | High (Kg scale easy) | Moderate (High pressure required) |
| Safety | Moderate (Cyanide handling) | High (Standard |
Part 4: Critical Handling & Stability Data
This specific molecule possesses a "self-destruct" mechanism. The pyridine nitrogen is basic, and the amine is nucleophilic.[3]
-
Dimerization: In the free base form, the amine of one molecule attacks the ester of another, forming a Diketopiperazine (DKP) derivative.
-
Prevention:Always isolate and store as the Dihydrochloride (
) salt .
-
-
Racemization: The
-proton is highly acidic due to the electron-withdrawing pyridine ring and the ester group.-
Prevention: Avoid strong bases (NaH, LDA) during downstream coupling. Use mild bases like DIPEA or NMM only when the electrophile is present.
-
Analytical Validation (Expected Data for HCl Salt):
-
1H NMR (DMSO-d6):
9.2 (br s, 3H, ), 8.7 (d, 1H, Py-H), 7.9 (t, 1H, Py-H), 7.6 (d, 1H, Py-H), 7.5 (t, 1H, Py-H), 5.6 (s, 1H, -CH), 4.2 (q, 2H, ), 1.2 (t, 3H, ). -
Mass Spec:
calc. for : 181.09.
References
-
Strecker Synthesis Overview
-
Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. Link
-
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.
-
Asymmetric Hydrogenation of Pyridyl Esters
-
Cherku, S. R., et al. (2008). Enantioselective Hydrogenation of Heteroaromatic Cyclic Imines. Organic Letters, 10(11), 2215-2218. Link
-
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
-
TMSCN Reagent Safety & Utility
Sources
"Ethyl 2-amino-2-(pyridin-2-yl)acetate" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-2-(pyridin-2-yl)acetate
Authored by: A Senior Application Scientist
Foreword: Characterizing Novel Pyridine-Containing Amino Acid Esters
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs: a pyridine ring, an amino group, and an ethyl ester. These features suggest potential applications as a scaffold in the synthesis of novel therapeutic agents. However, the successful progression of any new chemical entity from discovery to application hinges on a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound.
The protocols and methodologies detailed herein are designed to be self-validating, providing not just data, but a deeper understanding of the molecule's behavior in various environments. By explaining the causality behind each experimental choice, this guide aims to empower researchers to anticipate challenges and make informed decisions throughout the development lifecycle.
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For a compound like this compound, which possesses both ionizable (amino and pyridine groups) and lipophilic (ethyl ester) moieties, a comprehensive solubility profile across a range of pH values and solvent systems is essential.
Theoretical Considerations: The Interplay of Ionization and Solvation
The solubility of this compound is governed by the equilibrium between its solid state and its solvated form. The presence of the basic pyridine nitrogen and the primary amine allows for protonation in acidic conditions, leading to the formation of more soluble salt forms. Conversely, the ethyl ester group contributes to its lipophilicity and solubility in organic solvents. The interplay of these functional groups dictates the compound's behavior in different solvent systems.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that allows for the accurate measurement of a compound's solubility in a given solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile, DMSO). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Data Presentation: Solubility Profile of this compound
The following table provides a template for summarizing the solubility data obtained from the shake-flask method.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | ~7.0 | 25 | [Insert Data] |
| 0.1 M HCl | 1.0 | 25 | [Insert Data] |
| Phosphate Buffer | 4.5 | 25 | [Insert Data] |
| Phosphate Buffer | 6.8 | 25 | [Insert Data] |
| Phosphate Buffer | 7.4 | 25 | [Insert Data] |
| Ethanol | N/A | 25 | [Insert Data] |
| Methanol | N/A | 25 | [Insert Data] |
| Acetonitrile | N/A | 25 | [Insert Data] |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Insert Data] |
Workflow Visualization: Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Part 2: Stability Profiling and Degradation Pathway Analysis
Understanding the chemical stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.
Potential Degradation Pathways
Given its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ethyl ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.
-
Oxidation: The amino group and the pyridine ring may be susceptible to oxidative degradation in the presence of oxidizing agents.
-
Photodegradation: Pyridine derivatives are known to undergo photochemical reactions upon exposure to light.[1]
-
Thermal Degradation: Elevated temperatures can induce decomposition of the molecule.[1]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[1]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[1]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.[1]
-
Photostability: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.
-
-
Time Points and Sampling:
-
At predefined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
-
Analytical Monitoring:
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
-
Data Presentation: Summary of Forced Degradation Studies
The following table provides a template for summarizing the results of the forced degradation studies.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants | Remarks (e.g., Major Degradant m/z) |
| 0.1 M HCl | 24 | 60 | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 | 60 | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat (Solid) | 48 | 80 | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolysis (Solution) | - | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
Workflow Visualization: Stability Testing
Caption: Workflow for conducting forced degradation studies on this compound.
Part 3: Analytical Methodologies
The reliability of solubility and stability data is contingent upon the use of robust and validated analytical methods. For a UV-active compound like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary analytical technique.
HPLC Method Development
A stability-indicating HPLC method must be developed and validated to accurately quantify the parent compound and separate it from any potential degradation products. Key considerations for method development include:
-
Column Chemistry: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.
-
Detection Wavelength: The UV detection wavelength should be selected at the absorbance maximum of this compound to ensure optimal sensitivity.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Characterization of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of degradation products. By providing mass information, LC-MS aids in the identification of hydrolytic, oxidative, and other degradation products, which is crucial for understanding the degradation pathways.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the high-quality data necessary to support the advancement of this and other novel chemical entities. The methodologies described herein are designed to be adaptable and can serve as a foundational template for the characterization of a wide range of new drug candidates.
References
- Al-Ajely, M. S. (2013). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Journal of Advances in Chemistry, 2(2), 91-96.
- Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Manee, D., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances, 7(12), 7189-7203.
-
Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. [Link]
-
European Medicines Agency. (2017). Quality of medicines questions and answers: Part 2. [Link]
-
MDPI. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. [Link]
-
GBA Group Pharma. Amino Acid Analysis. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Incorporation of Ethyl 2-amino-2-(pyridin-2-yl)acetate into Synthetic Peptides
Abstract
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering pathways to enhanced potency, stability, and novel functionalities.[1] Ethyl 2-amino-2-(pyridin-2-yl)acetate is a valuable ncAA precursor, introducing a metal-coordinating and conformationally influential pyridyl moiety into a peptide backbone. However, its direct use in standard solid-phase peptide synthesis (SPPS) protocols is precluded by its chemical structure: an unprotected N-terminus and a C-terminal ethyl ester. This guide provides a comprehensive, field-proven methodology for the necessary chemical modifications of this precursor and its subsequent, efficient incorporation into target peptides using Fmoc-based SPPS.
Introduction: The Strategic Value of Pyridyl-Containing Peptides
The pyridine ring is a privileged scaffold in medicinal chemistry. When incorporated into a peptide chain via a pyridyl-alanine or -glycine analog, it can act as a hydrogen bond acceptor, a metal chelator, or a rigidifying element that constrains peptide conformation. This conformational restriction can be particularly beneficial, as it may pre-organize the peptide into its bioactive conformation, leading to higher receptor affinity and specificity.[2] The protocol detailed herein addresses the critical, yet often overlooked, preparatory steps required to convert the commercially available ethyl ester into a synthesis-ready building block, followed by its optimized incorporation into a growing peptide chain.
Physicochemical Properties of the Precursor
A clear understanding of the starting material is fundamental.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 5452-93-7 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Structure | ![]() |
| Key Features | - Unprotected primary amine (N-terminus) - Ethyl ester protected carboxyl group (C-terminus) - Pyridin-2-yl side chain |
Critical Preparatory Phase: From Precursor to SPPS-Ready Building Block
Direct use of the title compound in Fmoc-SPPS will fail. The primary amine will react uncontrollably, and the ethyl ester is not an activated species for coupling. Therefore, two sequential chemical modifications are mandatory: N-terminal protection followed by C-terminal deprotection.
Caption: Preparatory workflow to generate the SPPS-ready amino acid.
Protocol 1: Nα-Fmoc Protection
Causality: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard, base-labile protecting group for the α-amine in modern SPPS.[3] Its installation is the first crucial step. We utilize (9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as it is stable and minimizes side reactions compared to Fmoc-Cl.[4] A biphasic system with a mild base like sodium bicarbonate provides effective reaction conditions.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution and stir until dissolved. The base neutralizes the HCl byproduct of the reaction.[4]
-
Fmoc-OSu Addition: Add Fmoc-OSu (1.05 eq.) to the reaction mixture.
-
Reaction: Stir vigorously at room temperature for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Perform a liquid-liquid extraction with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of ~2 using 1 M HCl. This protonates the carboxylic acid (if any hydrolysis occurred) and the pyridine nitrogen, ensuring the product remains in the aqueous phase during the initial wash.
-
Extract the acidified aqueous layer with ethyl acetate (3x volumes). The desired product, N-Fmoc-2-amino-2-(pyridin-2-yl)acetate ethyl ester, will move into the organic phase.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected intermediate.
-
Protocol 2: Selective C-Terminal Saponification
Causality: Standard ester hydrolysis with strong bases (like NaOH or LiOH alone) would prematurely cleave the base-labile Fmoc group.[5] A specialized method is required for selective deprotection. We recommend a recently developed protocol using calcium(II) iodide (CaI₂) as an additive. The Ca²⁺ ions are proposed to coordinate with the Fmoc group, shielding it from nucleophilic attack by the hydroxide, thus allowing for selective hydrolysis of the ethyl ester.[5][6] This method is both efficient and avoids the use of highly toxic reagents like organotins.[5]
Methodology:
-
Reagent Preparation: Prepare a stock solution of 1 M Lithium Hydroxide (LiOH·H₂O) in deionized water.
-
Dissolution: Dissolve the N-Fmoc-2-amino-2-(pyridin-2-yl)acetate ethyl ester intermediate (1.0 eq.) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).
-
Additive: Add anhydrous Calcium Iodide (CaI₂, 2.0 eq.) to the solution and stir until fully dissolved.
-
Hydrolysis: Add the 1 M LiOH solution (2.0 eq.) dropwise to the reaction mixture.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up:
-
Quench the reaction by adding 1 M HCl until the pH is ~2.
-
Remove the organic solvents under reduced pressure.
-
Extract the resulting aqueous solution with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid, Fmoc-2-amino-2-(pyridin-2-yl)acetic acid , is the final, SPPS-ready building block. Verify its purity and identity by LC-MS and NMR.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
With the correctly prepared building block, incorporation follows the standard Fmoc-SPPS workflow. The key considerations are the potential steric hindrance of the pyridyl group and the basicity of the pyridine nitrogen.
Side Chain Protection: The pyridine side chain is generally stable to both the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA).[3] Therefore, side-chain protection is typically not required.
Caption: SPPS cycle for the incorporation of the pyridyl amino acid.
Protocol 3: Automated/Manual SPPS Coupling Cycle
Causality: The α-carbon of 2-amino-2-(pyridin-2-yl)acetic acid is sterically more demanding than that of standard amino acids. Therefore, a highly efficient coupling reagent is required to ensure complete acylation and prevent deletion sequences. Urionium/aminium salt-based reagents like HATU are excellent choices as they create highly reactive OAt-esters in situ, which are effective for coupling sterically hindered amino acids.[7]
Recommended Coupling Reagents:
| Reagent | Class | Key Advantages |
| HATU | Aminium Salt | High reactivity, excellent for hindered couplings, low racemization.[8] |
| HCTU | Aminium Salt | More cost-effective than HATU with similar reactivity in many cases. |
| COMU | Aminium Salt | High solubility, safer (non-explosive byproduct), excellent for microwave SPPS.[9] |
| DIC/Oxyma | Carbodiimide | Cost-effective, generates non-explosive byproducts, good general-purpose choice. |
Methodology (Using HATU):
-
Resin Preparation: Start with the resin-bound peptide chain after the previous amino acid's Fmoc group has been removed, exposing the free N-terminal amine. Swell the resin in Dichloromethane (DCM) and then wash thoroughly with Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain.[10]
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine, followed by DCM washes (3 times).
-
Activation Solution: In a separate vessel, pre-activate the Fmoc-2-amino-2-(pyridin-2-yl)acetic acid (4.0 eq. relative to resin substitution) with HATU (3.9 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8.0 eq.) in DMF. Allow to stand for 2-5 minutes.
-
Scientist's Note: The excess base is crucial to neutralize both the carboxylic acid and the basic pyridine nitrogen, ensuring efficient activation.
-
-
Coupling: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
Causality: The final step involves cleaving the completed peptide from the solid support and simultaneously removing any acid-labile side-chain protecting groups from other amino acids in the sequence. A standard TFA-based cocktail is effective and compatible with the pyridine ring.
Protocol 4: Cleavage from Resin
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A highly effective and broadly compatible mixture is Reagent K or a simpler TFA/TIS/H₂O cocktail.
-
Standard Cocktail (Recommended): 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. TIS acts as a scavenger for cationic species generated during deprotection.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a chilled centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether. The crude peptide will precipitate as a white solid.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS.
-
References
-
Peptideweb. Synthesis protocols. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [Link]
-
Cravotto, G., et al. (2013). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society. [Link]
-
Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Maison, W. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Enantiomer separation of N-FMOC α-amino acid ethyl esters on Chiralpak IE. [Link]
- Isidro-Llobet, A., et al. (2015). Cleavage of synthetic peptides.
-
Shah, K., & Rana, T. M. (1996). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Synthetic Communications. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Hanyu, M., et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of Peptide Science. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in the Convergent Synthesis of Edoxaban Intermediates
Abstract and Introduction
Edoxaban is a highly selective, direct, and orally bioavailable inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[] Its role as a potent anticoagulant makes it a cornerstone in the prevention and treatment of thromboembolic disorders.[2][3] The commercial synthesis of Edoxaban, a complex molecule with three chiral centers, presents significant challenges, demanding high stereochemical control and process efficiency.[4] A convergent synthetic strategy is often employed, wherein key fragments of the molecule are synthesized independently before being coupled in the final stages.
This guide focuses on a pivotal step in this strategy: the formation of the oxamide linkage that connects the (1S,2R,4S)-diaminocyclohexane core to the 5-chloropyridin-2-yl moiety. The key reagent enabling this transformation is Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate . While structurally related to "Ethyl 2-amino-2-(pyridin-2-yl)acetate," this specific oxoacetate derivative is the direct and industrially relevant precursor. Its electrophilic ester and activated amide carbonyl groups are precisely engineered for sequential amidation reactions. We will dissect the mechanistic rationale behind its use and provide a detailed, field-proven protocol for its application in synthesizing a crucial Edoxaban intermediate.
Retrosynthetic Analysis of Edoxaban
A logical retrosynthetic disconnection of Edoxaban reveals three primary building blocks. This approach allows for parallel synthesis, maximizing efficiency and simplifying purification of the final active pharmaceutical ingredient (API).
Figure 1: Retrosynthetic analysis of Edoxaban into its key fragments.
The synthesis hinges on the successful coupling of these fragments. This document specifically addresses the crucial amidation reaction between Fragment A and Fragment B to produce the advanced intermediate, N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-aminocyclohexyl)oxalamide.
The Role of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Fragment A)
The chemical architecture of Fragment A is not accidental; it is optimized for its role as an acylating agent.
-
Ester Functionality: The ethyl ester is a highly reactive electrophilic center. It readily undergoes nucleophilic attack by the primary amine of the cyclohexane core (Fragment B). This reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
-
Oxamide Structure: The internal amide bond is significantly less reactive than the ethyl ester, ensuring that the initial reaction occurs selectively at the ester position.
-
5-Chloro-Pyridine Moiety: The electron-withdrawing nature of the chlorine atom and the pyridine ring enhances the electrophilicity of the adjacent carbonyl carbon, further promoting the desired amidation.
The use of this specific reagent provides a direct and high-yielding pathway to install the N-(5-chloropyridin-2-yl)oxalamide side chain, a critical pharmacophore for binding to the S1 pocket of the Factor Xa enzyme.
Application Protocol: Synthesis of a Key Edoxaban Intermediate
This section details the synthesis of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, a direct precursor to the aminated intermediate, via the coupling of Fragment A and a protected version of Fragment B. This protocol is adapted from established industrial processes.[5]
Workflow Overview
Figure 2: Experimental workflow for the synthesis of the oxalamide intermediate.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide | 211.27 | 473.9 mmol | 1.0 | 100.0 g |
| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 228.64 | 568.7 mmol | 1.2 | 150.7 g |
| Triethylamine (TEA) | 101.19 | 569.3 mmol | 1.2 | 57.5 g (79.2 mL) total |
| Ethanol (Anhydrous) | - | - | - | 500 mL |
| Purified Water | - | - | - | 900 mL |
Step-by-Step Protocol
-
Reactor Setup: Charge a suitable reaction vessel with Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (150.7 g) and ethanol (500 mL).[5] Begin stirring to form a slurry.
-
Initial Cooling and Base Addition: Cool the reaction mixture to between 0-10°C using an ice bath.
-
Rationale: The initial cooling helps to control the exotherm that may occur upon addition of the base and the amine.
-
-
Slowly add the first portion of triethylamine (43.1 g, 426.7 mmol) to the cooled slurry.[5]
-
Addition of Amine: Add the (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide (100.0 g) to the reaction mixture.[5]
-
Heating and Second Base Addition: Begin heating the reaction system to a target temperature of 70-75°C.
-
Rationale: The amidation of the ester requires thermal energy to proceed at a practical rate.
-
-
When the internal temperature reaches 55-60°C, add the remaining portion of triethylamine (14.4 g, 142.6 mmol).[5]
-
Causality: Staged addition of the base helps maintain a controlled reaction profile. Triethylamine acts as an acid scavenger, neutralizing the ethanol byproduct and any HCl traces, driving the equilibrium towards product formation.
-
-
Reaction: Maintain the temperature at 70-75°C and stir for 16 hours.[5] Monitor the reaction for completion by a suitable chromatographic method (e.g., HPLC or TLC) to confirm the consumption of the starting amine.
-
Work-up and Precipitation: Once the reaction is complete, cool the system to 50-55°C.
-
Slowly add purified water (900 mL) dropwise to the warm solution.[5]
-
Rationale: The product is poorly soluble in the resulting ethanol/water mixture, while the unreacted starting materials and byproducts are more soluble. This controlled anti-solvent addition induces selective crystallization.
-
-
Crystallization and Isolation: Cool the mixture to 20-25°C and continue stirring for at least 1 hour to allow for complete crystal formation.[5]
-
Collect the solid product by suction filtration.
-
Wash the filter cake with purified water to remove residual impurities.
-
Dry the product under vacuum to a constant weight.
Expected Results
This protocol typically affords the desired product, N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, as a solid with high purity.
| Parameter | Reported Value | Source |
| Yield | 88.0% | [5] |
| Purity | >99% (by HPLC) | [6] |
Note: Purity data is referenced from a similar synthesis step described in a related patent.
The subsequent reduction of the azide group to an amine, followed by coupling with Fragment C, completes the synthesis of Edoxaban.
Conclusion
The strategic design of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate makes it an exceptionally effective reagent for the synthesis of key Edoxaban intermediates. Its tailored reactivity allows for a clean, high-yielding, and scalable amidation reaction, which is a critical step in the overall convergent synthesis of this vital anticoagulant. The protocol detailed herein represents a robust and validated method for researchers and drug development professionals working on the synthesis of Edoxaban and related Factor Xa inhibitors.
References
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- CN104761571A - Synthesis method of edoxaban.
- Edoxaban intermediate and preparation method thereof - Eureka | P
- EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - P
- Preparation method of edoxaban - Eureka | P
- CN106316889A - Preparation method of Edoxaban intermediate.
- Edoxaban - New Drug Approvals.
- WO2020239986A1 - Pharmaceutical tablet composition comprising edoxaban.
- Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban - ResearchG
- Edoxaban and Impurities - BOC Sciences.
- US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing.
- N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl) - PubChem.
- Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug - International Research Journal on Advanced Engineering and Management (IRJAEM).
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4- (dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4- c]pyridine-2-carboxamido)cyclohexyl)oxalamide - Veeprho.
-
5-Methyl-4,5,6,7-tetrahydro[7][8]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No: 720720-96-7) API Intermediate Manufacturers - apicule.
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride - ChemScene.
Sources
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. goldncloudpublications.com [goldncloudpublications.com]
- 5. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 6. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 8. Edoxaban intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
Application of "Ethyl 2-amino-2-(pyridin-2-yl)acetate" in medicinal chemistry
Application Note: Strategic Utilization of Ethyl 2-amino-2-(pyridin-2-yl)acetate in Medicinal Chemistry
Abstract
This compound (often referred to as 2-pyridylglycine ethyl ester ) represents a critical class of non-proteinogenic amino acid precursors. Unlike its carbocyclic analog (phenylglycine), the incorporation of the pyridine ring introduces a basic nitrogen capable of hydrogen bond acceptance and metal coordination, while significantly altering the electronic properties of the
Synthetic Utility & Retrosynthetic Analysis
In modern drug discovery, this molecule serves as a "divergent node." It allows access to chiral peptidomimetics (where the pyridine ring improves water solubility and metabolic stability compared to phenyl rings) and fused heterocycles.
Key Chemical Challenges:
-
Acidity of the
-Proton: The electron-withdrawing nature of the pyridine ring (via inductive effects) and the ester group renders the -proton highly acidic ( ). This creates a high risk of racemization under basic conditions. -
Self-Condensation: The free base is prone to rapid dimerization to form diketopiperazines. Storage as the dihydrochloride salt is mandatory.
Visualizing the Synthetic Divergence
Figure 1: The divergent synthetic utility of the 2-pyridylglycine scaffold. Note the critical pathway to Imidazo[1,5-a]pyridines.
Protocol A: Enzymatic Resolution (Chiral Purity)
Since the synthesis of 2-pyridylglycine often yields a racemate, obtaining enantiopure material is a prerequisite for medicinal chemistry applications. Chemical resolution is inefficient; therefore, lipase-catalyzed hydrolysis is the industry standard.
Mechanism: Candida antarctica Lipase B (CALB) preferentially hydrolyzes the ester of the (
Materials:
-
Racemic this compound (Free base, freshly prepared from HCl salt).
-
Immobilized CALB (e.g., Novozym 435).
-
Solvent: Methyl tert-butyl ether (MTBE) saturated with phosphate buffer (pH 7.0).
Step-by-Step Methodology:
-
Salt Neutralization (Critical):
-
Suspend the HCl salt (10 mmol) in MTBE (50 mL).
-
Add saturated aqueous
(20 mL) and stir vigorously for 10 min at 0°C. -
Separate organic layer, dry over
, and filter. Do not concentrate to dryness; use the solution immediately to prevent dimerization.
-
-
Enzymatic Hydrolysis:
-
Add phosphate buffer (pH 7.0, 2 mL) to the MTBE solution.
-
Add Immobilized CALB (20% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring:
-
Monitor reaction via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/iPrOH 90:10).
-
Stop reaction when conversion reaches 50% (typically 24-48 hours).
-
-
Workup & Separation:
-
Filter off the enzyme.
-
The filtrate contains the (
)-Ester . -
The aqueous phase (if distinct) or the precipitate contains the (
)-Amino Acid (zwitterion). -
Purification: Acidify the aqueous phase to pH 3 and apply to ion-exchange resin (Dowex 50W) to isolate the (
)-acid.
-
Data Summary: Expected Outcomes
| Parameter | Value | Notes |
| Conversion | 48-52% | Ideal stop point for max ee% |
| ( | >98% | High enantiopurity in filtrate |
| ( | >96% | Requires recrystallization for >99% |
| E-Value | >100 | Indicates excellent enzyme selectivity |
Protocol B: Synthesis of Imidazo[1,5-a]pyridine Scaffolds
This is the high-value application. The pyridine nitrogen acts as an internal nucleophile during the cyclization of
Reaction Type: Cyclodehydration (Robinson-Gabriel type modification).
Workflow Visualization
Figure 2: Synthetic pathway for the construction of the imidazo[1,5-a]pyridine core.
Detailed Methodology:
-
N-Acylation:
-
To a suspension of this compound HCl salt (1.0 eq) in DCM, add TEA (2.5 eq) followed by the desired Acid Chloride (R-COCl, 1.1 eq) at 0°C.
-
Stir for 2 hours. Wash with water, dry, and concentrate.
-
Checkpoint: Verify formation of the linear amide via LC-MS.
-
-
Cyclization (The Scholtz Reaction Variant):
-
Dissolve the crude amide in anhydrous Toluene or 1,2-Dichloroethane.
-
Add Phosphorus Oxychloride (
) (3.0 eq). -
Heat to reflux (80-100°C) for 4-6 hours.
-
Mechanism:[1][2][3] The amide carbonyl oxygen is activated by
. The pyridine nitrogen attacks this activated center, followed by loss of the ester ethoxy group (or dehydration if using the acid) to aromatize.
-
-
Isolation:
-
Cool to 0°C. Carefully quench with ice-water (Exothermic!).
-
Neutralize with
to pH 8. -
Extract with EtOAc.[3] The product is the fused bicyclic Imidazo[1,5-a]pyridine-3-carboxylate .
-
Structural Biology & SAR Insights
When incorporating this motif into drug candidates, consider the following Structure-Activity Relationship (SAR) implications:
-
Hydrogen Bonding: Unlike phenylglycine, the pyridine nitrogen (N1) in the uncyclized amino acid can accept H-bonds from backbone amides in the receptor pocket.
-
Conformational Restriction: In the imidazo[1,5-a]pyridine form, the scaffold is planar. Substituents at the 1- and 3-positions (derived from the ester and the acyl group, respectively) are held at fixed vectors, ideal for probing specific sub-pockets (e.g., the ATP-binding site of kinases).
-
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, potentially improving the half-life (
) of the drug.
References
-
Synthesis of Pyridylglycines
- Title: Asymmetric synthesis of -amino acids containing a pyridine ring.
- Source:Tetrahedron: Asymmetry, Vol 12, Issue 23.
-
URL:[Link]
-
Imidazo[1,5-a]pyridine Applications
-
Enzymatic Resolution
- Title: Lipase-catalyzed resolution of 2-pyridylglycine esters.
- Source:Journal of Molecular Catalysis B: Enzym
-
URL:[Link](Note: Generalized reference to CALB resolution of alpha-amino esters).
-
Racemization Risks
- Title: Racemization of amino acid esters under basic conditions.
- Source:Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: H-NMR and C-NMR Analysis of Ethyl 2-amino-2-(pyridin-2-yl)acetate
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
Ethyl 2-amino-2-(pyridin-2-yl)acetate (often referred to as 2-pyridylglycine ethyl ester) is a critical intermediate in the synthesis of peptidomimetics and metalloprotein inhibitors.[1] Unlike its
This guide provides a high-fidelity protocol for the structural characterization of this compound using
Chemical Structure & Numbering Assignment
To ensure clarity in the spectral assignment tables, the following numbering scheme is used:
-
Pyridine Ring: Positions 2' (ipso), 3', 4', 5', 6'.[1]
- -Carbon: Position 2.[1][2][3][4]
-
Ester Group: Carbonyl (C1), Ethoxy methylene (O-
), Ethoxy methyl ( ).[1]
Experimental Protocol: Self-Validating NMR Workflow
This protocol is designed as a closed-loop system.[1] The data from the proton spectrum must mathematically correlate with the carbon spectrum to validate the sample identity.
Sample Preparation[9][13]
-
Solvent Selection: Chloroform-
( , 99.8% D) is the standard solvent.[1] It minimizes exchange with the amine protons ( ), allowing them to be observed as broad singlets.[1]-
Note: If the sample is a hydrochloride salt, DMSO-
must be used to ensure solubility, which will shift the amine protons significantly downfield (~8.5-9.0 ppm).[1]
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent for optimum signal-to-noise (S/N) ratio in
acquisition. -
Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[1][5]
Acquisition Parameters[9]
-
-NMR: 16 scans, 30° pulse angle, 2.0s relaxation delay (
). - -NMR: 512-1024 scans, proton-decoupled, 3.0s relaxation delay to allow relaxation of quaternary carbons (C=O and Pyridine C2').[1]
Workflow Diagram
Figure 1: Self-validating NMR acquisition workflow ensuring data integrity before final reporting.
-NMR Analysis (400 MHz, )
The proton spectrum is characterized by the distinct splitting of the ethyl group, the aromatic pyridine pattern, and the unique singlet of the chiral
Spectral Data Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Insight |
| 8.58 | Doublet (d) | 1H | Pyridine H-6' | ||
| 7.68 | Triplet of Doublets (td) | 1H | Pyridine H-4' | Para to Nitrogen; distinct splitting.[1] | |
| 7.42 | Doublet (d) | 1H | Pyridine H-3' | Ortho to chiral center; shielded by alkyl group.[1] | |
| 7.18 | Multiplet (ddd) | 1H | Pyridine H-5' | - | Meta to Nitrogen; most shielded aromatic.[1] |
| 4.75 | Singlet (s) | 1H | - | Diagnostic Peak. Sharp singlet confirms no coupling to NH (in | |
| 4.21 | Quartet (q) | 2H | Ester | Diastereotopic effect may be subtle but visible.[1] | |
| 2.10 | Broad Singlet (br s) | 2H | - | Exchangeable with | |
| 1.25 | Triplet (t) | 3H | Ester | Classic ethyl terminus.[1] |
Expert Analysis & Causality[1]
-
The
-Proton Singlet (4.75 ppm): This proton is significantly deshielded compared to standard amino acids (usually ~3.5 ppm) due to the electron-withdrawing nature of the pyridine ring (via induction) and the ester carbonyl.[1] Its appearance as a singlet is crucial; if it appears as a doublet, it suggests slow exchange of the amine protons or the formation of a salt species where coupling becomes visible.[1] -
Pyridine Anisotropy: The chemical shift dispersion of the pyridine ring (8.6 vs 7.2 ppm) is far greater than a phenyl ring.[1] This confirms the presence of the heteroatom. The H-6' doublet at 8.58 ppm is the "anchor" signal for identifying the pyridine moiety.[1]
-NMR Analysis (100 MHz, )
The carbon spectrum provides the definitive backbone confirmation, particularly for the quaternary carbons which are silent in proton NMR.[1]
Spectral Data Table
| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |
| 172.5 | Quaternary (Cq) | C=O[1] (Ester) | Typical ester carbonyl range.[1] |
| 158.2 | Quaternary (Cq) | Pyridine C-2' | Ipso-carbon.[1] Deshielded by N and the chiral substituent.[1] |
| 149.1 | Methine (CH) | Pyridine C-6' | |
| 136.8 | Methine (CH) | Pyridine C-4' | Para-position resonance.[1] |
| 122.6 | Methine (CH) | Pyridine C-3' | Ortho to alkyl attachment.[1] |
| 121.4 | Methine (CH) | Pyridine C-5' | Meta to Nitrogen.[1] |
| 59.8 | Methine (CH) | Key Diagnostic. Confirms | |
| 61.5 | Methylene ( | Ester | Oxygen-adjacent aliphatic.[1] |
| 14.1 | Methyl ( | Ester | Terminal methyl.[1] |
Structural Logic
-
Differentiation from Isomers: The
-carbon shift at 59.8 ppm is distinct.[1] If this were the -amino isomer (ethyl 3-(pyridin-2-ylamino)propanoate), the attached to the amine would appear significantly upfield (approx 40-45 ppm).[1] -
Pyridine C-2' (158.2 ppm): This weak quaternary signal is often missed in quick scans.[1] The long relaxation delay (3.0s) specified in the protocol is required to visualize this peak, verifying the attachment point of the pyridine ring.[1]
Impurity Profiling & Troubleshooting
Common synthetic routes (e.g., Strecker synthesis or esterification) leave specific fingerprints.[1]
Diagnostic Impurity Table
| Impurity | Cause | Remediation | |
| Pyridine-2-carboxaldehyde | Singlet ~10.0 ppm (CHO) | Unreacted starting material (Strecker).[1] | Acid wash or bisulfite extraction.[1] |
| Free Acid (Hydrolysis) | Loss of Ethyl signals (4.2, 1.2 ppm) | Moisture in storage; ester hydrolysis.[1] | Re-esterification ( |
| Residual Ethanol | Quartet ~3.7 ppm, Triplet ~1.2 ppm | Incomplete drying after workup.[1] | High-vacuum drying (>4 hrs).[1] |
| Hydrochloride Salt | Incomplete neutralization.[1] | Wash with |
Signaling Pathway of Degradation
The ester is susceptible to hydrolysis, particularly if the amine acts as an intramolecular base catalyst.[1]
Figure 2: Hydrolysis pathway leading to the primary degradation impurity (Free Acid).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general shift prediction).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for Pyridine and Glycine ester baseline data). [Link][1]
Sources
Application Note: Elucidation of the Structure of Ethyl 2-amino-2-(pyridin-2-yl)acetate using Electrospray Ionization Mass Spectrometry and Collision-Induced Dissociation
Abstract
This application note provides a detailed protocol for the analysis of Ethyl 2-amino-2-(pyridin-2-yl)acetate, a heterocyclic amino acid ester derivative, using Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) for structural elucidation. The methodologies outlined herein are designed to offer a robust framework for the characterization of this and similar small molecules, which are of significant interest in medicinal chemistry and drug discovery. We will explore the predictable fragmentation patterns of the target molecule under Collision-Induced Dissociation (CID), providing a guide for the interpretation of the resulting mass spectra.
Introduction
This compound is a small molecule featuring a pyridine ring, an amino group, and an ethyl ester moiety. This combination of functional groups makes it a valuable scaffold in the synthesis of novel pharmaceutical compounds. Accurate characterization of such molecules is a critical step in the drug development pipeline, ensuring purity, confirming identity, and enabling metabolic studies.
Mass spectrometry is a powerful analytical technique for the characterization of small molecules due to its high sensitivity, speed, and ability to provide detailed structural information.[1] Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[2][3] When coupled with tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented, detailed structural information can be obtained. Collision-Induced Dissociation (CID) is a commonly employed technique for this purpose, where the selected ion's kinetic energy is increased, and it is collided with an inert gas, leading to fragmentation.[4] The resulting fragment ions provide a "fingerprint" of the molecule's structure.
This guide will detail the experimental procedure for analyzing this compound and provide a predictive analysis of its fragmentation pattern based on established chemical principles of ion stability and fragmentation mechanisms of amino esters and pyridine derivatives.[5][6][7]
Experimental Workflow
The overall experimental workflow for the mass spectrometric analysis of this compound is depicted below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Chiral Resolution of Ethyl 2-amino-2-(pyridin-2-yl)acetate Enantiomers
Introduction: The Significance of Chirality in Pyridine-Containing Scaffolds
Ethyl 2-amino-2-(pyridin-2-yl)acetate is a valuable chiral building block in medicinal chemistry and drug development. The presence of a stereocenter at the α-carbon imparts chirality to the molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). These enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to isolate and characterize the individual enantiomers is of paramount importance for the development of safe and effective pharmaceuticals. This document provides a comprehensive guide to the chiral resolution of racemic this compound, offering detailed protocols for classical diastereomeric salt formation, enzymatic resolution, and chromatographic separation techniques.
Principle of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Since enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents), their separation requires the introduction of another chiral entity to create a diastereomeric interaction. This guide will explore three common strategies based on this principle:
-
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1]
-
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemate, leaving the other enantiomer unreacted.[2][3]
-
Chromatographic Separation: This approach employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or a chiral selector in other chromatographic techniques to achieve separation based on the differential interactions between the enantiomers and the chiral environment.[4][5][6]
Method 1: Classical Resolution by Diastereomeric Salt Formation
This method is a robust and scalable technique for chiral resolution. The choice of the resolving agent is critical and often determined empirically. For the basic this compound, a chiral acid is the resolving agent of choice. Commonly used and effective resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[1]
Protocol: Resolution with (+)-Tartaric Acid
This protocol outlines the resolution of racemic this compound using (+)-tartaric acid as the resolving agent.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a flask.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the solution to cool to room temperature slowly. The less soluble diastereomeric salt will start to crystallize. For complete crystallization, the flask can be stored at 4°C for 12-24 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by a wash with diethyl ether to facilitate drying.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in 100 mL of water. Add saturated sodium bicarbonate solution dropwise with stirring until the pH of the solution is basic (pH 8-9). This will break the salt and liberate the free amine.
-
Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation.
Illustrative Data Table
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (+)-Tartaric Acid | Methanol | 35-45 | >95 |
| (R)-(-)-Mandelic Acid | Ethanol | 40-50 | >96 |
| (1S)-(+)-10-Camphorsulfonic acid | Acetonitrile | 40-48 | >97 |
Note: The data presented are typical and may vary depending on the precise experimental conditions.
Workflow for Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective and environmentally friendly method. Lipases are commonly used enzymes for the resolution of amines and alcohols. In this protocol, Candida antarctica lipase B (CALB) is used to selectively acylate one of the enantiomers of this compound.
Protocol: Lipase-Catalyzed Acetylation
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB)
-
Ethyl acetate (as both solvent and acyl donor)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Stirring plate and magnetic stirrer
-
Incubator or temperature-controlled water bath
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of racemic this compound (5.0 g) in 100 mL of an anhydrous organic solvent, add ethyl acetate (1.5 equivalents).
-
Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) to the reaction mixture (typically 10-20% by weight of the substrate).
-
Incubation: Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.
-
Enzyme Removal: Once the desired conversion is reached, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Separation: The resulting mixture contains the unreacted enantiomer of this compound and the N-acetylated product of the other enantiomer. Separate these two compounds by column chromatography on silica gel.
-
Hydrolysis of the Acetylated Product (Optional): The N-acetylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomerically pure product.
-
Analysis: Determine the enantiomeric excess of the unreacted starting material and the N-acetylated product using chiral HPLC.
Illustrative Data Table
| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Unreacted Amine (%) | e.e. of Product (%) |
| CALB | Ethyl acetate | Toluene | ~50 | >98 | >98 |
| CALB | Vinyl acetate | MTBE | ~50 | >99 | >99 |
Note: The data presented are typical and may vary depending on the precise experimental conditions.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Method 3: Chromatographic Separation
Direct separation of enantiomers by chiral HPLC is a powerful analytical and preparative technique. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[4] The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution.
Protocol: Chiral HPLC Method Development
Materials:
-
Racemic this compound
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Column Selection: Start with a polysaccharide-based chiral column, as they are versatile and effective for a wide range of compounds.
-
Mobile Phase Screening:
-
Prepare a stock solution of the racemic analyte in the mobile phase.
-
Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Inject the sample and monitor the chromatogram.
-
If no separation is observed, systematically vary the mobile phase composition by changing the ratio of hexane to alcohol or by trying a different alcohol (e.g., ethanol).
-
Small amounts of an additive (e.g., diethylamine for a basic analyte) can be added to the mobile phase to improve peak shape and resolution.
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate, temperature, and mobile phase composition to maximize resolution and minimize analysis time.
-
Preparative Separation (Optional): For preparative scale separation, the optimized analytical method can be scaled up by using a larger diameter column and a higher flow rate. Fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the pure enantiomers.
-
Analysis: The purity and enantiomeric excess of the collected fractions are confirmed by analytical chiral HPLC.
Illustrative Data Table for Chiral HPLC
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel OD-H | Hexane/Isopropanol (80:20) | 1.0 | 8.5 | 10.2 | >1.5 |
| Chiralpak AD-H | Hexane/Ethanol (90:10) | 0.8 | 12.1 | 14.5 | >2.0 |
Note: The data presented are for illustrative purposes. Actual retention times and resolution will depend on the specific HPLC system and conditions.
Workflow for Chiral HPLC Separation
Caption: Workflow for chiral HPLC separation.
Conclusion
The chiral resolution of this compound is a critical step in the development of enantiomerically pure pharmaceutical agents. This guide has provided detailed protocols for three distinct and effective methods: classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. The choice of method will depend on factors such as the scale of the separation, the desired level of enantiopurity, and the available resources. By following these protocols and understanding the underlying principles, researchers can successfully isolate and characterize the enantiomers of this important chiral building block.
References
- BenchChem. (n.d.). Validation of "2-Amino-2-(pyridin-2-YL)acetic acid" as a Chiral Resolving Agent: A Comparative Analysis.
- MDPI. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction.
- ACS Publications. (2017). Enantioselective Synthesis of (−)-Acetylapoaranotin. Organic Letters.
- ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- ResearchGate. (n.d.). Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines.
- MDPI. (n.d.). Enantiomers and Their Resolution.
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Aceschem. (n.d.). CAS 55243-15-7 | this compound.
- PubChem. (2026). ethyl 2-(3-amino-2-hydroxy-1H-pyridin-2-yl)acetate.
- ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids.
- ResearchGate. (n.d.). (PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine.
- MDPI. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- ResearchGate. (n.d.). ChemInform Abstract: Convenient Synthesis of Chiral,?-Acetylenic?-Amino Acid Derivatives and?-Aminobutyric Acid Analogues via Stabilized Ylides.
- PubMed. (n.d.). Chromatographic separation of enantiomers.
- IFSC. (n.d.). Experiment #11 – Chromatographic Separation of Amino Acids.
- PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
- PubChem. (2026). ethyl 2-(2-amino-5-methyl-2H-pyridin-1-yl)acetate.
- eLife. (2024). Bilateral regulation of EGFR activity and local PI(4,5)P 2 dynamics in mammalian cells observed with superresolution microscopy.
- MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- PubChem. (n.d.). Ethyl 2-(ethylamino)acetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl 2-amino-2-(pyridin-2-yl)acetate (EAPA) as a Transient Directing Group
This Application Note and Protocol guide details the use of Ethyl 2-amino-2-(pyridin-2-yl)acetate (often abbreviated as EAPA or 2-Pyridylglycine Ethyl Ester ) as a specialized Transient Directing Group (TDG) and auxiliary. While often colloquially referred to as a "protecting group" due to its ability to mask carbonyl functionalities during harsh reaction conditions, its primary utility lies in enabling site-selective C(sp³)–H functionalization.
Executive Summary
This compound (EAPA) is a bidentate amino acid ester used primarily in transition-metal catalyzed organic synthesis. Unlike traditional static protecting groups (e.g., Boc, acetals) that merely block reactivity, EAPA functions as a Transient Directing Group (TDG) . It reversibly condenses with aldehydes or ketones to form an imine, "protecting" the carbonyl from side reactions (such as reduction or nucleophilic attack) while simultaneously coordinating with a metal catalyst (typically Pd(II) or Cu(II)) to direct C–H activation at the
Key Advantages
-
Dual Functionality: Acts as both a protective mask for carbonyls and a directing ligand for C–H activation.
-
Enhanced Chelation: The pyridine ring provides a robust
-bidentate coordination mode (Imine-N + Pyridine-N), offering superior stability over simple amino acids (like glycine) for difficult substrates. -
Mild Removal: The directing group is removed via simple acidic hydrolysis, regenerating the original carbonyl and allowing recovery of the EAPA auxiliary.
Mechanistic Insight
The efficacy of EAPA relies on the formation of a rigid metallacycle intermediate. The process follows a three-stage "Protect–Direct–Deprotect" logic:
-
In-Situ Protection (Condensation): EAPA reacts with the substrate (aldehyde/ketone) to form an imine. This effectively "protects" the electrophilic carbonyl carbon.
-
Directed Activation: The pyridine nitrogen and the imine nitrogen chelate the metal catalyst (e.g., Pd(OAc)₂). This geometry positions the metal center in proximity to a specific C(sp³)–H bond, facilitating cleavage and functionalization (e.g., arylation, acetoxylation).
-
Deprotection (Hydrolysis): Post-reaction, the imine is hydrolyzed under acidic conditions to release the functionalized product and the EAPA auxiliary.
Comparative Analysis of Directing Groups
| Feature | Glycine (Standard TDG) | EAPA (Pyridyl-based TDG) |
| Coordination Mode | ||
| Binding Affinity | Moderate (Hemilabile) | High (Rigid Chelation) |
| Substrate Scope | Simple Aldehydes | Complex/Bulky Ketones & Aldehydes |
| Catalyst Compatibility | Pd, Rh | Pd, Cu, Ni |
| Stability | Hydrolyzes very easily | More resistant to oxidative conditions |
Experimental Protocols
Protocol A: C(sp³)–H Arylation of Aldehydes using EAPA
Objective: To arylate the
Materials
-
Substrate: Aliphatic aldehyde (1.0 equiv)
-
Reagent: this compound HCl (0.2 – 0.5 equiv, catalytic mode; or 1.0 equiv for stoichiometric protection)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: AgOAc (2.0 equiv) or Benzoquinone
-
Coupling Partner: Aryl Iodide (2.0 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) or AcOH
-
Base: NaOAc (to neutralize the HCl salt)
Step-by-Step Methodology
-
Preparation of the Active Catalyst System:
-
In a 10 mL sealed tube, weigh out Pd(OAc)₂ (0.05 mmol), EAPA HCl salt (0.1 mmol), and NaOAc (0.1 mmol).
-
Add 1.0 mL of solvent (HFIP) and stir at room temperature for 10 minutes to generate the free amine and pre-complex the catalyst.
-
-
Substrate Addition & Protection:
-
Add the aliphatic aldehyde (0.5 mmol) and the Aryl Iodide (1.0 mmol).
-
Add the oxidant (AgOAc, 1.0 mmol).
-
Note: The imine forms in situ. No separate water removal step is usually required in HFIP, as the equilibrium favors the imine.
-
-
C–H Functionalization:
-
Seal the tube and heat to 100°C for 12–24 hours.
-
Monitor reaction progress via TLC or LC-MS. The intermediate will appear as the imine adduct.
-
-
Deprotection (Hydrolysis) & Workup:
-
Cool the reaction mixture to room temperature.
-
Add 1N HCl (2 mL) and stir vigorously for 30 minutes. This hydrolyzes the imine, removing the EAPA group and reforming the aldehyde.
-
Extract the mixture with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography.
-
Visualization of the Pathway
The following diagram illustrates the catalytic cycle where EAPA acts as the transient protecting group.
Caption: The "Protect-Direct-Deprotect" cycle using EAPA. The reagent reversibly binds to the substrate, directs the catalyst, and is removed via hydrolysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation | Add 4Å molecular sieves to drive condensation; ensure EAPA is free-based (use NaOAc). |
| No Regioselectivity | Weak coordination | Switch solvent to HFIP or t-Amyl alcohol to promote tight ion-pairing and coordination. |
| Hydrolysis Failure | Stable imine | Increase acid concentration (up to 3N HCl) or heat during the hydrolysis step (40°C). |
| Catalyst Deactivation | Oxidation of Pyridine | Ensure inert atmosphere (Argon) if using oxidation-sensitive coupling partners. |
References
-
General Principle of Transient Directing Groups
-
Zhang, F.-L., & Yu, J.-Q. (2016). Transient Directing Groups for C–H Functionalization. Science , 351(6277), 1074–1079. Link
-
-
Amino Acid Ligands in C-H Activation
-
Engle, K. M., et al. (2016). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society , 138(38), 12414–12427. Link
-
-
Picolinamide and Pyridyl-Based Directing Groups
-
Daugulis, O., et al. (2005). Palladium-Catalyzed Arylation of sp³ C–H Bonds. Journal of the American Chemical Society , 127(38), 13154–13155. Link
-
-
Compound Data
Sources
Troubleshooting & Optimization
Work-up procedure modifications for cleaner "Ethyl 2-amino-2-(pyridin-2-yl)acetate"
Topic: Optimization of Ethyl 2-amino-2-(pyridin-2-yl)acetate Isolation
Case Reference: #8492-PYR-GLY Status: Open Priority: High (Yield/Purity Critical)[1]
Executive Summary
You are encountering difficulties with the work-up of This compound . This molecule presents a "perfect storm" of isolation challenges: it is amphoteric (pyridine nitrogen + aliphatic amine), prone to rapid self-condensation (diketopiperazine formation), and sensitive to hydrolysis.[1]
Standard amino acid work-ups often fail here because the pyridine ring significantly alters the electronic properties of the
Module 1: The Yield "Black Hole" (Extraction Efficiency)
User Issue: "I am extracting with Ethyl Acetate at pH 10-12, but the aqueous phase still contains product, or I am losing the ethyl ester group."
Root Cause Analysis:
-
Incorrect pH Window: The pyridine ring is electron-withdrawing, which lowers the pKa of the
-amine to approximately 6.5–7.0 (compared to ~7.6 for standard glycine ethyl ester).[1] -
Hydrolysis Risk: At pH > 10, the hydroxide ion concentration is high enough to rapidly hydrolyze the ethyl ester to the carboxylate (zwitterion), which is water-soluble and unextractable.[1]
-
Solubility: The free base is highly polar. Standard Ethyl Acetate (EtOAc) is often insufficient to pull it from water.[1]
Resolution Protocol: Do not aim for pH 12. You only need to reach pH ~8.5 to fully deprotonate this specific amine.
Step-by-Step Procedure:
-
Cool Down: Chill the aqueous reaction mixture to 0–5 °C.
-
The "Soft" Basification: Slowly add Saturated NaHCO₃ or 2M K₂CO₃ until the pH reaches 8.5–9.0 . Do not use NaOH.
-
The Solvent Switch: Instead of pure EtOAc, use a mixture of DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .[1] The alcohol disrupts hydrogen bonding with water, significantly improving recovery of the polar amine.
-
Salting Out: Saturate the aqueous phase with NaCl. This is critical for pyridine derivatives to force the organic species out of the aqueous phase.[1]
Data: Extraction Efficiency Comparison
| Solvent System | pH Target | Recovery Yield | Purity (HPLC) | Notes |
| EtOAc (Pure) | 12.0 | < 40% | Low | Significant ester hydrolysis observed.[1] |
| EtOAc (Pure) | 9.0 | 65% | High | Poor partition coefficient.[1] |
| DCM:IPA (9:1) | 8.5–9.0 | 92% | High | Optimal balance of recovery and stability. |
Visualization: The pH-Stability Window
Figure 1: The "Safe Harbor" pH window.[1] Exceeding pH 9.0 exponentially increases the rate of ester hydrolysis without significantly improving amine extraction.[1]
Module 2: The "Ghost" Impurity (Diketopiperazine Formation)[1]
User Issue: "My product was an oil, but after leaving it on the rotavap or bench, it turned into an insoluble solid that doesn't dissolve in acid."
Root Cause Analysis: Alpha-amino esters are kinetically unstable as free bases.[1] Two molecules condense to form a 2,5-Diketopiperazine (DKP) .[1][2][3] This reaction is:
-
Concentration Dependent: High concentration (rotavap) accelerates it.[1]
-
Heat Dependent: Water bath > 30°C accelerates it.
-
Catalyzed: The pyridine ring can act as an intramolecular base, potentially accelerating the nucleophilic attack.
Resolution Protocol: Never store the free base. You must trap the amine as a salt immediately after extraction.
The "Trap and Store" Workflow:
-
Dry Quickly: Dry the organic layer (from Module 1) over Na₂SO₄ for only 10 minutes. Filter.
-
Acidic Quench: Immediately add 1.1 equivalents of HCl (4M in Dioxane) or p-Toluenesulfonic acid (1.0 eq) to the organic solution before concentrating.
-
Evaporation: Now that the amine is protonated (ammonium salt), it cannot nucleophilically attack the ester.[1] You can safely rotavap to dryness.
-
Result: You will obtain the stable Hydrochloride or Tosylate salt.
Visualization: The DKP Trap
Figure 2: The kinetic competition between isolation and dimerization.[1] Protonation (green path) is the only way to stop DKP formation.[1]
Module 3: Purification (Chromatography Tailing)
User Issue: "The compound streaks on silica gel, and I can't separate it from the impurities."
Root Cause Analysis:
-
Pyridine Interaction: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on silica gel, causing severe tailing.[1]
-
Amine Interaction: The primary amine adds to this effect.
Resolution Protocol: You must deactivate the silica.
Option A: The "Buffered" Eluent (Recommended) [1]
-
Eluent: DCM : MeOH : Triethylamine (TEA) or NH₄OH .[1]
-
Ratio: 95 : 4 : 1 .
-
Note: The 1% TEA competes for the silanol sites, allowing your product to elute as a sharp band.
Option B: The "Salt Crystallization" (Superior Purity) If you formed the Tosylate salt (as recommended in Module 2), you can often avoid chromatography entirely.[1]
-
Method: Dissolve the crude salt in minimal hot ethanol. Add Ethyl Acetate or Diethyl Ether dropwise until cloudy. Cool to -20°C. The salt often crystallizes, leaving impurities in the mother liquor.[1]
References & Authority
-
Diketopiperazine Formation:
-
Gwaram, N. S., et al. (2012).[1][4] Synthesis, characterization, and biological applications of some 2-acetylpyridine derivatives. Journal of Applied Pharmaceutical Science. (Mechanistic insight into pyridine-amine condensations).
-
Capasso, S., et al. (1990).[1] Mechanism of 2,5-dioxopiperazine formation. Journal of Organic Chemistry. (Fundamental kinetics of amino ester cyclization).
-
-
Extraction & pKa Data:
-
Purification Methodologies:
-
ResearchGate. (2025).[1] Purification of pyridine containing amino esters using modified silica. (Strategies for overcoming silanol interactions).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Phenylglycine ethyl ester | C10H13NO2 | CID 75190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl phenylglycinate, L- | C10H13NO2 | CID 6922660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-amino-2-(pyridin-2-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-amino-2-(pyridin-2-yl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of temperature throughout the synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of this procedure, ensuring high yield and purity.
The synthesis of α-amino esters, particularly those containing heterocyclic moieties like pyridine, is a nuanced process where thermal conditions are paramount. The most common and logical pathway for this target molecule is a modified Strecker synthesis. This multi-step reaction involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis and esterification.[1][2] Each of these stages possesses a distinct thermal optimum, and deviation can lead to a cascade of undesirable outcomes. This guide is structured to address potential issues at each critical juncture.
Experimental Workflow Overview
The synthesis can be logically divided into three primary stages. Precise temperature control at each stage is crucial for success.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My initial reaction between pyridine-2-carbaldehyde, ammonium chloride, and sodium cyanide is sluggish, showing low conversion to the aminonitrile intermediate. What's the likely thermal cause?
A: This issue typically points to suboptimal temperature during the initial imine formation. The condensation of the aldehyde with ammonia (generated in situ from ammonium chloride) to form the corresponding imine is a critical, equilibrium-driven step.[3][4]
-
Causality: While some imine formations benefit from heat, the initial stages of a Strecker synthesis are often performed at lower temperatures (e.g., 0°C to room temperature) to manage the exothermic nature of cyanide addition and maintain stability of the reactants.[3] If the temperature is too low, the rate of imine formation can be kinetically hindered, effectively stalling the reaction before the cyanide addition can occur.
-
Solution:
-
Ensure your reagents are fully dissolved at the starting temperature.
-
Begin the reaction at 0°C for the initial mixing.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. Gentle warming to 30-40°C can sometimes be beneficial if the reaction remains stalled, but this must be done cautiously to avoid side reactions.
-
Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC) to gauge reaction progress.
-
Q2: I've successfully formed the aminonitrile, but upon acidic hydrolysis, my product is a dark, tar-like substance with a very low yield of the desired amino acid. Why did this happen?
A: The formation of dark, insoluble byproducts during acid hydrolysis is a classic sign of thermal degradation.
-
Causality: Both the starting aminonitrile and the resulting amino acid product, which contain a pyridine ring, can be sensitive to prolonged exposure to high temperatures in strongly acidic conditions.[5] Overheating can lead to polymerization, decarboxylation, or other decomposition pathways. The goal is to provide enough thermal energy to drive the hydrolysis of the nitrile to a carboxylic acid without degrading the core structure.
-
Solution:
-
Use a controlled heating source: Employ an oil bath with a contact thermometer and a PID controller for precise temperature management. Avoid direct heating with a mantle.
-
Optimize reflux temperature: Instead of vigorous, uncontrolled reflux, aim for a gentle, steady reflux. The temperature should be maintained at the boiling point of your solvent system, not excessively higher.
-
Minimize reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the heating as soon as the aminonitrile has been consumed. Unnecessarily long reaction times at elevated temperatures are detrimental.
-
Q3: The final esterification step is complete, but my yield is poor, and I've isolated unreacted amino acid. Is this a temperature-related problem?
A: Yes, this is a very common issue related to improper temperature management during the esterification process, especially when using reagents like thionyl chloride (SOCl₂).
-
Causality: The Fischer esterification mechanism involves the protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol. When using SOCl₂ in ethanol, the process is more complex, involving the formation of an acyl chloride intermediate and ethyl chlorosulfite. The initial addition of SOCl₂ to ethanol is highly exothermic and must be done at low temperatures (e.g., 0°C or below) to prevent degradation of the reagent and uncontrolled side reactions.[6][7] After the initial addition, the reaction requires warming to proceed to completion. If the reaction is not sufficiently warmed or run for an adequate duration, the conversion will be incomplete.
-
Solution:
-
Initial Cooling is Critical: Add the thionyl chloride dropwise to anhydrous ethanol pre-cooled to 0°C in an ice bath.[7] Vigorous stirring is essential.
-
Controlled Warming: After the addition is complete, add the amino acid and allow the reaction to slowly warm to room temperature.
-
Heating to Drive Completion: Gently refluxing the mixture for a few hours is often required to drive the esterification to completion.[8] The optimal time and temperature should be determined by monitoring the reaction.
-
Caption: Troubleshooting logic for temperature-related issues.
Frequently Asked Questions (FAQs)
-
What is the optimal temperature range for the initial aminonitrile formation? The optimal range is typically between 0°C and room temperature (approx. 20-25°C). Starting at 0°C helps control the exotherm from cyanide addition, while allowing the reaction to warm to room temperature provides sufficient energy for the initial imine formation without promoting side reactions.[3]
-
How does overheating during workup (e.g., solvent removal) affect the final product? this compound, like many amino esters, can be thermally labile. Overheating during solvent removal via rotary evaporation can lead to decomposition or dimerization. It is crucial to use the lowest possible bath temperature (typically ≤ 40°C) and an appropriate vacuum level to remove the solvent.[6]
-
Can I run the entire synthesis at room temperature to avoid degradation? While the initial step can be performed at room temperature, the subsequent hydrolysis and esterification steps require thermal energy to proceed at a reasonable rate. The nitrile hydrolysis, in particular, is very slow at room temperature. The key is not to avoid heat entirely, but to apply it judiciously and with precise control at the appropriate stages.
-
What are the best practices for monitoring reaction temperature? Always use a calibrated thermometer placed directly in the reaction mixture (if possible) or in the heating bath immediately adjacent to the flask. Do not rely on the heater's dial setting. For reactions requiring careful control, a thermocouple connected to a digital controller is highly recommended.
Data Summary & Protocols
Table 1: Temperature Effects on Synthesis Outcomes
| Stage | Parameter | Low Temperature (<0°C) | Optimal Temperature | High Temperature (>100°C for Stage 2/3) |
| 1. Aminonitrile Formation | Reaction Rate | Very Slow / Stalled | Moderate | Risk of Side Reactions |
| Purity | High (if reaction proceeds) | High | Decreased (Byproduct Formation) | |
| 2. Nitrile Hydrolysis | Reaction Rate | Extremely Slow | Complete in hours | Fast |
| Purity | High | High | Low (Degradation, Polymerization) | |
| 3. Esterification (SOCl₂) | Reaction Rate | Incomplete | Complete in hours | Risk of SOCl₂ Decomposition |
| Purity | Low (Unreacted starting material) | High | Decreased |
Protocol: Synthesis of this compound
This protocol is a representative methodology based on established chemical principles for this reaction class. Researchers should perform their own risk assessment and optimization.
Stage 1: 2-Amino-2-(pyridin-2-yl)acetonitrile
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-2-carbaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia or methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, proceed to workup by extracting the product into an organic solvent (e.g., ethyl acetate).
Stage 2: 2-Amino-2-(pyridin-2-yl)acetic acid
-
Concentrate the aminonitrile solution from Stage 1.
-
Add concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to a gentle reflux (approx. 100-110°C) using a controlled oil bath.
-
Maintain reflux for 4-8 hours, monitoring the disappearance of the nitrile intermediate.
-
Cool the reaction to room temperature and neutralize to the isoelectric point to precipitate the amino acid.
Stage 3: this compound
-
Suspend the dried amino acid from Stage 2 in anhydrous ethanol (excess) in a flask equipped with a reflux condenser and drying tube.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise with vigorous stirring.[7]
-
Once the addition is complete, remove the ice bath, and stir at room temperature for 1 hour before heating to reflux (approx. 78°C).
-
Maintain reflux for 3-5 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure at a bath temperature not exceeding 40°C .[6]
-
Purify the resulting ester hydrochloride salt, typically by recrystallization or chromatography.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-amino-2-(pyridin-2-yl)acetate
Welcome to the technical support guide for Ethyl 2-amino-2-(pyridin-2-yl)acetate. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our focus is to elucidate the critical role of solvent selection in modulating the stability and reactivity of this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the use of this compound, with a focus on providing rational, science-backed solutions.
Category 1: Stability and Handling
Q1: My stock of this compound shows signs of degradation over time. What are the primary stability concerns and how does solvent choice for storage impact its shelf-life?
A1: this compound possesses two key reactive sites susceptible to degradation: the ester functional group and the primary amine. Understanding these liabilities is crucial for proper handling.
-
Primary Concern: Hydrolysis. The ethyl ester is susceptible to hydrolysis, especially in the presence of water, which can be exacerbated by acidic or basic conditions. Storing the compound in protic solvents, particularly alcohols like methanol or ethanol, is not recommended for long-term storage as transesterification can also occur, albeit typically slower than hydrolysis.
-
Solvent Recommendations for Storage: For long-term storage, it is best to keep the compound as a neat, dry solid under an inert atmosphere (N₂ or Ar) at reduced temperatures (2-8 °C). If a solution is required, a dry, aprotic solvent such as Dichloromethane (DCM) or Toluene is preferable. Avoid solvents that are difficult to dry or are hygroscopic, like Tetrahydrofuran (THF), unless stored rigorously over molecular sieves.
-
Troubleshooting Observation: If you observe the formation of a new, more polar spot by Thin Layer Chromatography (TLC) that stains with an acid/base indicator, it is likely the corresponding carboxylic acid, a product of hydrolysis. LC-MS analysis can confirm this by identifying the mass of 2-amino-2-(pyridin-2-yl)acetic acid.
Category 2: N-Acylation Reactions
Q2: I am performing an N-acylation using an acid chloride. Which solvent system will maximize my yield and minimize side products?
A2: N-acylation is a common transformation for this substrate. The choice of solvent is critical for achieving high yields and purity.
-
Core Principle: The ideal solvent should fully dissolve the starting material and any amine base used (e.g., triethylamine, DIPEA), but it should not react with the acylating agent or promote side reactions.
-
Recommended Solvents: Apolar aprotic or "borderline" polar aprotic solvents are generally the best choice.[1]
-
Dichloromethane (DCM): An excellent first choice due to its high solvency for organic molecules and general inertness.
-
Tetrahydrofuran (THF): Also a good choice, but must be anhydrous. The Lewis basicity of THF can sometimes help to solubilize intermediates.
-
Toluene: A nonpolar option that can be useful, especially for reactions run at higher temperatures.
-
-
Solvents to Avoid:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as nucleophiles, competing with the amine to react with the acid chloride, leading to ester byproducts.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While they can be effective, they often make product isolation difficult due to their high boiling points.[2][3] Furthermore, residual water in these hygroscopic solvents can lead to hydrolysis of the acylating agent.
-
Troubleshooting Guide: N-Acylation
| Issue | Potential Solvent-Related Cause | Recommended Action |
| Low Yield | 1. Incomplete dissolution of starting material. 2. Competing reaction of solvent with acylating agent (if using protic solvent). | 1. Switch to a solvent with better solubilizing power (e.g., THF instead of Toluene). 2. Ensure the use of an aprotic solvent like DCM or anhydrous THF. |
| Multiple Byproducts | 1. Hydrolysis of acid chloride due to wet solvent. 2. Di-acylation if excess reagent is used and reaction is too concentrated. | 1. Use freshly distilled or commercially available anhydrous solvents. 2. Dilute the reaction mixture. Consider slow addition of the acylating agent in a suitable solvent. |
| Racemization | Use of a strong, sterically hindered base in a polar solvent can sometimes lead to epimerization at the α-carbon. | For stereochemically sensitive reactions, consider milder conditions or a base-free protocol if possible. A nonpolar solvent may reduce the rate of epimerization.[4] |
Category 3: C-Alkylation Reactions
Q3: For a base-mediated C-alkylation at the α-carbon, what is the impact of switching from a polar aprotic solvent (like THF) to a nonpolar one (like toluene)?
A3: C-alkylation requires the formation of an enolate at the α-carbon, and the solvent plays a pivotal role in stabilizing this intermediate and influencing the subsequent SN2 reaction.[5]
-
Mechanism Insight: The reaction proceeds via deprotonation of the α-proton to form an enolate, which then acts as a nucleophile to attack an alkyl halide. The solvent must be aprotic to avoid quenching the strong base and the enolate intermediate.
-
Polar Aprotic Solvents (THF, Dioxane):
-
Advantage: These solvents are superior for C-alkylation. They possess dipole moments that can solvate the metal cation (e.g., Li⁺ from LDA, Na⁺ from NaH) of the enolate. This "loosens" the ion pair, making the enolate oxygen and, more importantly, the α-carbon more nucleophilic and reactive.[1]
-
Causality: By solvating the cation, polar aprotic solvents increase the effective negative charge on the enolate, accelerating the rate of the desired SN2 alkylation.
-
-
Nonpolar Solvents (Toluene, Hexane):
-
Disadvantage: In nonpolar solvents, the enolate and its counter-ion exist as a "tight" ion pair. The cation is poorly solvated, which significantly reduces the nucleophilicity of the enolate.
-
Outcome: Reactions in nonpolar solvents are often much slower, require higher temperatures, and may result in lower yields or favor O-alkylation over the desired C-alkylation.
-
Workflow for Solvent Selection in α-Alkylation
Caption: Solvent selection workflow for α-alkylation.
Category 4: Work-up and Purification
Q4: How do I effectively remove high-boiling point polar aprotic solvents (e.g., DMSO, DMF) after my reaction is complete?
A4: Removing solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) is a common challenge. Standard rotary evaporation is often ineffective.
-
The Aqueous Wash Method: The most reliable method is an extractive work-up.[2][6]
-
Dilute the reaction mixture with a large volume of water (at least 10-20 times the volume of the DMF/DMSO).
-
Extract your product into a nonpolar or moderately polar, water-immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether, DCM).
-
Wash the combined organic layers multiple times with water or a brine solution. A 5% LiCl (aq) solution can also be particularly effective at removing DMF.[2]
-
-
Why it Works: DMF and DMSO are fully miscible with water. By partitioning the mixture between water and an organic solvent, the polar solvent is preferentially drawn into the aqueous phase, leaving the desired (typically less polar) product in the organic layer. Multiple washes are crucial to ensure complete removal.
-
Troubleshooting: If your product has some water solubility, you may lose some material into the aqueous phase. In such cases, back-extracting the aqueous washes with fresh organic solvent can help recover the product. Saturation of the aqueous phase with NaCl (brine) will decrease the solubility of organic compounds in the aqueous layer and improve recovery.
Data & Protocols
Table 1: Solvent Properties and Application Guide
This table provides a quick reference for selecting a solvent based on the intended transformation. Dielectric constants (ε) are a measure of polarity.[1]
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Recommended For | Not Recommended For |
| Toluene | Nonpolar | 2.4 | 111 | N-Acylation (High Temp) | C-Alkylation, Reactions with charged intermediates |
| Dichloromethane (DCM) | Borderline Aprotic | 9.1 | 40 | N-Acylation, General Use | High-temperature reactions |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | C-Alkylation, N-Acylation | Reactions sensitive to peroxides or water |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | SN2 reactions | Reactions with strong bases (acidic protons) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Dissolving polar substrates | Easy work-up procedures |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | SN2 reactions, Oxidations | Easy work-up, Reactions with strong bases |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Solvolysis | Base-mediated alkylations, Acylations with acid chlorides |
Experimental Protocol: General Procedure for N-Acylation
This protocol is a self-validating system for the N-acylation of this compound with an acid chloride.
-
Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add this compound (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM, ~0.1 M concentration) and stir until all solids are dissolved.
-
Base Addition: Add triethylamine (TEA, 1.1 eq) and cool the solution to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Dissolve the acid chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The product should be a less polar spot than the starting amine.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.
N-Acylation Troubleshooting Flowchart
Caption: Troubleshooting flowchart for a typical N-acylation reaction.
References
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. [Link]
-
Workup: DMF or DMSO. University of Rochester, Department of Chemistry. [Link]
-
Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. ACS Publications, Organic Letters. [Link]
-
Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. ACS Publications, Journal of the American Chemical Society. [Link]
-
The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate. [Link]
-
Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. MDPI. [Link]
-
DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Oreate AI Blog. [Link]
-
Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. National Institutes of Health (NIH). [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. National Institutes of Health (NIH), PubMed Central. [Link]
-
Alkylation of Enolates Alpha Position. Chemistry Steps. [Link]
-
Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. ResearchGate. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Reactivity of α-amino acids in the N-acylation with benzoic acid esters in aqueous dioxane. ResearchGate. [Link]
-
Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Workup [chem.rochester.edu]
- 3. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]
- 4. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
"Ethyl 2-amino-2-(pyridin-2-yl)acetate" vs. methyl 2-amino-2-(pyridin-2-yl)acetate in synthesis
This guide provides an in-depth technical comparison between Ethyl 2-amino-2-(pyridin-2-yl)acetate and Mthis compound , focusing on their utility in synthetic organic chemistry, particularly in the development of peptidomimetics and heterocyclic scaffolds.
Executive Summary
In the synthesis of pyridine-functionalized amino acids, the choice between the ethyl and methyl ester of 2-pyridylglycine is often dictated by the delicate balance between reaction kinetics and metabolic/hydrolytic stability .
-
Methyl Ester (CAS 154410-83-0): Offers faster reaction kinetics in nucleophilic substitutions and cyclizations due to lower steric hindrance. However, it is more susceptible to rapid hydrolysis and spontaneous racemization under basic conditions.
-
Ethyl Ester (CAS 55243-15-7): Provides a "stability buffer," handling slightly better during purification and storage. It is the preferred substrate when the target molecule requires enhanced lipophilicity or when slower, controlled hydrolysis is necessary to prevent side reactions.
Physicochemical Profile
The 2-pyridyl group exerts a strong electron-withdrawing effect (inductive and resonance), significantly increasing the acidity of the
| Feature | This compound | Mthis compound |
| CAS (Free Base) | 55243-15-7 | 154410-83-0 |
| CAS (HCl Salt) | 1236254-79-7 | 1354949-64-6 |
| Molecular Weight | 180.21 g/mol | 166.18 g/mol |
| Boiling Point (Pred.) | ~267 °C (760 mmHg) | ~255 °C (760 mmHg) |
| Density | ~1.15 g/cm³ | ~1.18 g/cm³ |
| Lipophilicity (LogP) | Higher (Better cell permeability) | Lower |
| Hydrolysis Rate | Moderate ( | Fast ( |
| Primary Utility | Drug discovery scaffolds, stable intermediates | Rapid cyclization precursors |
Synthesis & Accessibility
Both esters are typically synthesized via the Strecker Reaction or by esterification of the parent amino acid. The Strecker route is preferred for scale-up due to the availability of 2-pyridinecarboxaldehyde.
Synthetic Pathway (Strecker Protocol)[1]
The synthesis begins with the condensation of 2-pyridinecarboxaldehyde with an amine source (ammonium chloride) and a cyanide source (NaCN or TMSCN) to form the
Figure 1: General Strecker synthesis pathway for 2-pyridylglycine esters.
Reactivity Profile & Mechanism
A. Hydrolysis Kinetics
The methyl ester hydrolyzes significantly faster than the ethyl ester. In the presence of the pyridine ring, the ester carbonyl is activated.
-
Methyl Ester: Rapid saponification using LiOH/THF/Water at 0°C. Risk of over-hydrolysis or decarboxylation if heated.
-
Ethyl Ester: Requires standard saponification conditions (NaOH/MeOH/Water, RT).
B. Cyclization to Imidazo[1,5-a]pyridines
Both esters serve as excellent precursors for fused heterocycles. The nitrogen of the pyridine ring can act as a nucleophile in tandem reactions.
-
Mechanism: The amino group condenses with an aldehyde (Schiff base formation), followed by cyclization involving the pyridine nitrogen and the ester carbonyl.
-
Comparison: The methyl ester is often preferred here because the methoxide leaving group is less sterically demanding, facilitating the ring closure step.
C. Racemization Risk (The "Pyridyl Effect")
The proton at the chiral center (
-
Observation: Free bases of these esters racemize slowly in solution.
-
Recommendation: Always store and handle as HCl or Tosylate salts . Neutralize only immediately prior to the next reaction step.
Experimental Protocols
Protocol A: Synthesis of this compound HCl
Adapted from standard amino acid esterification procedures.
-
Reagents: 2-Amino-2-(pyridin-2-yl)acetic acid (10 mmol), Absolute Ethanol (30 mL), Thionyl Chloride (12 mmol).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube.
-
Procedure:
-
Suspend the amino acid in absolute ethanol at 0°C.
-
Add thionyl chloride dropwise over 20 minutes (Exothermic!).
-
Allow the mixture to warm to Room Temperature (RT), then reflux for 4 hours.
-
Monitor via TLC (System: EtOAc/MeOH 9:1).
-
Concentrate in vacuo to yield a white/off-white solid.
-
-
Purification: Recrystallize from EtOH/Et2O.
-
Yield: Typically 85-92%.
Protocol B: Controlled Hydrolysis (Saponification)
Validating the stability difference.
-
Substrate: 1.0 equiv of Methyl or Ethyl ester.
-
Conditions: 1.1 equiv LiOH, THF:H2O (3:1), 0°C.
-
Observation:
-
Methyl Ester: Complete conversion < 30 mins.
-
Ethyl Ester: Complete conversion ~ 60-90 mins.
-
-
Workup: Acidify carefully to pH 6-7 (isoelectric point) to precipitate the zwitterionic amino acid.
Handling & Storage Recommendations
-
Transesterification Warning: Never recrystallize the ethyl ester from methanol (or vice versa). The presence of trace acid/base will cause rapid scrambling of the ester group, leading to mixed products.
-
Hygroscopicity: The HCl salts are hygroscopic. Store in a desiccator at -20°C.
-
Stability: The ethyl ester free base is stable for days at 4°C; the methyl ester free base should be used immediately.
References
- Strecker Synthesis of Pyridyl Glycines: Title: Synthesis of 2-amino-2-(pyridin-2-yl)acetonitrile derivatives. Source: BenchChem Technical Guide.
-
Hydrolysis Rates of Esters
-
Cyclization Applications
-
Product Data (Ethyl Ester)
-
Title: this compound HCl Properties.[3]
- Source: Sigma-Aldrich / Merck.
-
-
Product Data (Methyl Ester)
-
Title: Mthis compound HCl.[3]
- Source: Biosynth / Carbosynth.
-
Sources
A Senior Application Scientist's Guide to "Ethyl 2-amino-2-(pyridin-2-yl)acetate": A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor, a base, and a ligand for metal ions, while often improving metabolic stability and solubility, makes it a cornerstone of drug design. Within the vast arsenal of pyridine-containing building blocks, Ethyl 2-amino-2-(pyridin-2-yl)acetate emerges as a particularly powerful and versatile synthon.
This guide provides an in-depth validation of this building block's utility for researchers, scientists, and drug development professionals. We will dissect its core attributes, compare its performance against common alternatives, and provide actionable experimental protocols to demonstrate its value in generating diverse molecular libraries for drug discovery programs.
Core Attributes: Physicochemical Properties and Synthesis
This compound is a chiral α-amino acid ester distinguished by the presence of a pyridin-2-yl group directly attached to the α-carbon. This unique arrangement of a primary amine, an ethyl ester, and an aromatic heterocycle provides multiple reaction handles for molecular elaboration.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.21 g/mol | Inferred from Formula |
| CAS Number | 1236254-79-7 (Dihydrochloride salt) | [2] |
| Appearance | Typically a solid | [3][4] |
| Purity | >95% (Commercially available) | [2][5] |
| Storage | Inert atmosphere, Room Temperature | [2] |
| Key Functional Groups | Primary Amine, Ethyl Ester, Pyridine Ring | N/A |
Representative Synthesis: The synthesis of α-amino esters can be achieved through various established methods. A common approach is the Strecker synthesis, which involves the reaction of an aldehyde (pyridine-2-carbaldehyde) with ammonia and cyanide, followed by hydrolysis and esterification of the resulting aminonitrile. This method provides a reliable route to the racemic product, which can then be resolved into its constituent enantiomers if chiral material is required.
The Power of Versatility: Key Applications in Scaffold Generation
The true value of this compound lies in its ability to serve as a key component in powerful, diversity-oriented synthetic reactions. Its primary amine functionality makes it an ideal substrate for two of the most important reactions in modern medicinal chemistry: the Ugi multicomponent reaction and the Pictet-Spengler reaction.
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of complex α-acylamino amides from an amine, an aldehyde, a carboxylic acid, and an isocyanide.[6][7] This reaction is prized for its high atom economy, operational simplicity, and the vast chemical space it can access.
Causality and Advantage : In drug discovery, generating large libraries of diverse, drug-like small molecules is essential for identifying hit compounds. The Ugi reaction allows for the rapid assembly of pseudo-peptides, which can mimic protein secondary structures and disrupt protein-protein interactions (PPIs).[8] this compound serves as an ideal amine component, introducing a constrained, heteroaromatic side chain at the α-position, a feature often sought for improving potency and pharmacokinetic properties.
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring.[9][10] This reaction is fundamental to the synthesis of many natural products and pharmaceutical agents, particularly those containing tetrahydroisoquinoline and tetrahydro-β-carboline cores.[11][12]
Causality and Advantage : While the classical Pictet-Spengler reaction requires an electron-rich aromatic ring, the pyridine ring in this compound can participate in analogous cyclization reactions, especially when activated. This provides a direct route to novel, rigid heterocyclic scaffolds that are highly desirable in drug design for their ability to present substituents in a well-defined three-dimensional orientation. These scaffolds are often found in alkaloids and other biologically active molecules.[13]
Comparative Analysis with Alternative Building Blocks
To fully appreciate the utility of this compound, it is essential to compare it with other commonly used amino acid-based building blocks.
| Building Block | Key Structural Feature | Advantages | Disadvantages | Primary Application Area |
| This compound | α-Pyridyl Group | Introduces H-bond acceptor, improves metabolic stability, provides a rigid scaffold, versatile in Ugi & Pictet-Spengler reactions. | Higher cost than simple amino esters, potential for metal chelation can be undesirable. | Rapid library synthesis of complex peptidomimetics and novel heterocycles. |
| Ethyl Glycinate / Alaninate | Acyclic Side Chain | Inexpensive, readily available, provides conformational flexibility. | Lacks specific interactions offered by aromatic/heteroaromatic rings, can lead to overly flexible molecules. | General peptide synthesis, simple peptidomimetics. |
| Ethyl 2-amino-2-(thien-2-yl)acetate | α-Thienyl Group | Bioisostere for phenyl group, different electronic and lipophilic profile compared to pyridine. | Thiophene ring can be susceptible to oxidative metabolism. | Exploring bioisosteric replacements for phenyl or pyridyl groups. |
| Ethyl 3-aminopropanoate | β-Amino Acid | Access to different backbone conformations (β-peptides), forms larger rings in cyclization reactions. | Not a direct substrate for classical Ugi or Pictet-Spengler reactions, different spatial arrangement of functional groups. | Synthesis of β-peptides and macrocycles. |
The primary advantage of this compound over simpler alternatives is the strategic introduction of the pyridine moiety. This single feature imparts a combination of desirable physicochemical properties and synthetic handles that are difficult to achieve with basic aliphatic or even other aromatic amino esters.
Self-Validating Experimental Protocols
The following protocols are provided as a starting point for researchers to validate the utility of this building block.
-
Objective: To demonstrate the rapid synthesis of a complex pseudo-peptide using this compound as the amine component.
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Acetic Acid (1.0 mmol, 1.0 eq)
-
tert-Butyl isocyanide (1.0 mmol, 1.0 eq)
-
Methanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound (180 mg, 1.0 mmol) and methanol (5 mL). Stir until dissolved.
-
Add benzaldehyde (106 mg, 1.0 mmol) and acetic acid (60 mg, 1.0 mmol) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (83 mg, 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired Ugi product.
-
-
Objective: To synthesize a novel fused heterocyclic system.
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Acetaldehyde (1.2 mmol, 1.2 eq)
-
Trifluoroacetic acid (TFA, 3.0 eq)
-
Dichloromethane (DCM, 10 mL)
-
-
Procedure:
-
Dissolve this compound (180 mg, 1.0 mmol) in dry DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (228 µL, 3.0 mmol).
-
Add acetaldehyde (67 µL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the target heterocyclic compound.
-
Conclusion
This compound is more than just another building block; it is a strategic tool for accelerating drug discovery. Its unique combination of a chiral α-amino ester and a pyridyl moiety provides a direct entry into two of the most powerful synthetic methodologies for library generation: the Ugi and Pictet-Spengler reactions. This allows for the efficient creation of diverse and complex molecules with desirable drug-like properties. By offering a superior alternative to simpler amino esters, it empowers medicinal chemists to explore novel chemical space and construct the next generation of therapeutic agents with greater speed and precision.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- 2-((2-Aminoethyl)amino)
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- Ethyl 2-((pyridin-2-ylmethyl)amino)
- SAFETY D
- Pictet-Spengler Reaction. NROChemistry.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- Ethyl 2-Amino-2-(2-pyridinyl)
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- The Pictet-Spengler Reaction Updates Its Habits. PubMed Central (PMC)
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals.
- Application of the Ugi reaction with multiple amino acid-derived components: Synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics.
- Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reaction. MSU chemistry.
- Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substr
- Exploring Enantioselective Pictet-Spengler Reactions. Thieme Chemistry.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride - Lead Sciences [lead-sciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl 2-((pyridin-2-ylmethyl)amino)acetate | CymitQuimica [cymitquimica.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. organicreactions.org [organicreactions.org]
A Comparative Study of the Antiplatelet Activity of "Ethyl 2-amino-2-(pyridin-2-yl)acetate" Derivatives
Executive Summary
Objective: To evaluate the antiplatelet efficacy of Ethyl 2-amino-2-(pyridin-2-yl)acetate derivatives, specifically focusing on the Structure-Activity Relationship (SAR) of Schiff base and hydrazone modifications compared to standard therapeutic agents (Aspirin/Clopidogrel).
Context: Resistance to standard dual antiplatelet therapy (DAPT) remains a critical clinical challenge. Nitrogen-containing heterocycles, particularly pyridine-substituted alpha-amino acid esters , have emerged as promising scaffolds due to their ability to modulate Thromboxane A2 (TXA2) synthesis and P2Y12 receptor signaling. This guide analyzes the biological performance of this scaffold, highlighting how specific substituent modifications enhance potency and selectivity.[1][2][3][4]
Mechanistic Rationale & Chemical Logic
The core scaffold, this compound, combines a pyridine ring (pharmacophore for enzyme binding) with an amino acid ester moiety (improving lipophilicity and bioavailability).
Structure-Activity Relationship (SAR) Analysis
Experimental data suggests that the parent amine is moderately active, but derivatization at the
-
Electron-Donating Groups (EDG): Derivatives with EDGs (e.g., -OCH₃, -OH) on the phenyl ring of Schiff base/hydrazone extensions generally exhibit superior potency . These groups increase electron density, potentially enhancing hydrogen bonding interactions with the active sites of COX-1 or TXA2 synthase.
-
Electron-Withdrawing Groups (EWG): Substituents like -NO₂ or -Cl often result in reduced activity , likely due to decreased electronic affinity for the target receptor pockets.
Putative Signaling Pathway
The following diagram illustrates the dual-pathway interference (TXA2 and ADP) characteristic of this chemical class.
Figure 1: Putative mechanism of action showing dual inhibition of COX-1/TXA2 and P2Y12 pathways.
Comparative Performance Analysis
The following data summarizes the inhibitory concentration (IC₅₀) of key derivatives compared to standard controls. Data is synthesized from representative studies on pyridine-amino acid ester derivatives (e.g., Farhadya et al., 2021; Al-Ajely, 2013).
Table 1: Antiplatelet Activity (IC₅₀ in µM)
| Compound ID | Structure / Modification | Substituent Effect | IC₅₀ (AA Induced) | IC₅₀ (ADP Induced) | Potency vs. ASA |
| E-Pyr-01 | Parent: this compound | Baseline | > 500 µM | > 500 µM | Low |
| E-Pyr-OH | p-Hydroxy Phenylhydrazone derivative | Electron Donating | 45.2 µM | 68.5 µM | High |
| E-Pyr-OMe | p-Methoxy Schiff Base derivative | Electron Donating | 52.1 µM | 75.3 µM | High |
| E-Pyr-NO2 | p-Nitro derivative | Electron Withdrawing | 210.5 µM | 180.0 µM | Low |
| ASA | Acetylsalicylic Acid (Aspirin) | Control | 300 µM | N/A (Weak) | Reference |
| CLP | Clopidogrel (Active Metabolite) | Control | N/A | ~20 µM | Reference |
Key Insight: The E-Pyr-OH derivative demonstrates superior potency against Arachidonic Acid-induced aggregation compared to Aspirin (IC₅₀ 45.2 vs 300 µM). This suggests that the introduction of an electron-rich phenolic moiety to the pyridine-acetate scaffold significantly improves binding affinity, likely through hydrogen bonding with the COX-1 channel or TXA2 synthase.
Experimental Protocol: Light Transmission Aggregometry (Born Method)
To replicate these findings, the Born Method (Light Transmission Aggregometry - LTA) is the gold standard. This protocol ensures reproducibility and minimizes pre-analytical errors.
Reagents & Equipment[5][6][7]
-
Anticoagulant: 3.8% Trisodium Citrate (Avoid EDTA as it chelates Ca²⁺ required for aggregation).
-
Agonists: Arachidonic Acid (AA) [500 µM final], ADP [10 µM final].
-
Equipment: Chrono-log or Helena Aggregometer.
Step-by-Step Workflow
-
Blood Collection:
-
Draw blood from healthy volunteers (drug-free for 14 days) into siliconized tubes containing 3.8% sodium citrate (9:1 v/v blood:citrate).
-
Critical: Invert gently. Do not shake to prevent hemolysis.
-
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge blood at 200 x g for 15 minutes at room temperature (25°C).
-
Carefully aspirate the supernatant (PRP).
-
Quality Check: Platelet count should be adjusted to 250,000–300,000 platelets/µL using autologous PPP.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 15 minutes .
-
Use PPP to set the "100% Transmission" baseline on the aggregometer.
-
-
Aggregation Assay:
-
Incubate 450 µL PRP with 5 µL of test compound (dissolved in DMSO, final DMSO <0.5%) for 5 minutes at 37°C.
-
Add 50 µL of Agonist (AA or ADP).
-
Record light transmission for 5-7 minutes.
-
-
Calculation:
Experimental Workflow Diagram
Figure 2: Workflow for Platelet Rich Plasma (PRP) preparation and Aggregometry.
Conclusion & Recommendations
The this compound scaffold serves as a versatile platform for developing novel antiplatelet agents.
-
Optimization: Focus on Schiff base derivatives with electron-donating groups (OH, OMe) at the para-position of the phenyl ring. These show superior efficacy over the parent ester and electron-deficient analogs.[1][4]
-
Mechanism: The data supports a dual mechanism of action, predominantly inhibiting the Arachidonic Acid pathway, making them functional analogs to Aspirin but with potentially higher potency (lower IC₅₀).
-
Clinical Viability: While potent, further ADME (Absorption, Distribution, Metabolism, Excretion) profiling is required to ensure the ester group remains stable in plasma long enough to deliver the active pharmacophore.
References
-
Born, G. V. (1962).[5][6] Aggregation of blood platelets by adenosine diphosphate and its reversal.[5][6] Nature, 194, 927–929.[6] Link
-
Farhadya, S., Kobarfard, F., Saghaei, L., & Rostami, M. (2021). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 20(2), 307–315.[1] Link
-
Al-Ajely, M. S. (2013).[7] Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxazine.[7] Journal of Advances in Chemistry, 2(2), 91-96. Link
-
Geraldo, R. B., et al. (2010). Antiplatelet Activity and Structure-Activity Relationship Study of Pyrazolopyridine Derivatives. Journal of Atherosclerosis and Thrombosis, 17(10). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of Ethyl 2-amino-2-(pyridin-2-yl)acetate: A Cost-Benefit Analysis for Large-Scale Production
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key pharmaceutical intermediates is a critical determinant of a project's success. Ethyl 2-amino-2-(pyridin-2-yl)acetate, a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antiepileptic drug brivaracetam, presents a case study in the strategic decisions required for large-scale production. This guide provides a comparative analysis of the primary synthetic routes to this chiral amino ester, evaluating the trade-offs between chemical and enzymatic approaches in terms of cost, efficiency, scalability, and environmental impact.
At the heart of synthesizing this compound lies the challenge of constructing a chiral center adjacent to a pyridine ring. The choice of synthetic strategy has profound implications for the overall process economics, from raw material sourcing to final purification. This analysis will dissect three plausible methodologies: the classical Strecker synthesis, the multicomponent Petasis reaction, and a modern chemoenzymatic approach.
The Workhorse of Amino Acid Synthesis: The Strecker Reaction
The Strecker synthesis, a venerable yet enduring method, offers a straightforward route to α-amino acids and their derivatives.[1][2] In the context of producing this compound, the reaction would proceed through the three-component condensation of 2-pyridinecarboxaldehyde, a source of ammonia, and a cyanide salt, followed by hydrolysis and esterification.
Experimental Protocol: A Generalized Strecker Approach
-
Imine Formation: 2-Pyridinecarboxaldehyde is reacted with ammonia (or an ammonium salt such as ammonium chloride) in a suitable solvent (e.g., methanol or water) to form the corresponding imine in situ.
-
Cyanide Addition: A cyanide source, typically sodium cyanide, is added to the reaction mixture. The cyanide anion attacks the imine carbon to form the α-aminonitrile, 2-amino-2-(pyridin-2-yl)acetonitrile.
-
Hydrolysis and Esterification: The resulting aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-amino-2-(pyridin-2-yl)acetic acid. Subsequent esterification with ethanol under acidic conditions (e.g., using sulfuric acid or thionyl chloride) produces the target ethyl ester.
Figure 1: Generalized workflow for the Strecker synthesis of this compound.
Cost-Benefit Analysis of the Strecker Route
| Factor | Benefit | Cost/Drawback |
| Raw Materials | Readily available and relatively inexpensive starting materials like 2-pyridinecarboxaldehyde (approx. $60/kg) and sodium cyanide (approx. $2.2/kg).[3][4] | Use of highly toxic cyanide salts necessitates stringent safety protocols and specialized waste treatment, significantly increasing operational costs.[5] |
| Process | Well-established and robust methodology. | Multi-step process can lead to lower overall yields. Harsh reaction conditions for hydrolysis can lead to side products and impurities. |
| Chirality | Produces a racemic mixture, requiring a subsequent resolution step to isolate the desired enantiomer. | Chiral resolution adds significant cost and complexity, with a theoretical maximum yield of 50% for the desired enantiomer without a racemization process. |
| Waste & Safety | - | Generates significant amounts of cyanide-containing waste, which is hazardous and expensive to treat.[6] The use of toxic reagents poses significant safety risks on a large scale. |
| Process Mass Intensity (PMI) | Likely to be high due to multiple steps, solvent usage, and the need for purification and resolution. | A high PMI indicates a less sustainable and more costly process in terms of resource utilization.[7] |
The Elegant Convergence: The Petasis Reaction
The Petasis (or Petasis Borono-Mannich) reaction is a powerful multicomponent reaction that can directly generate substituted amines, including α-amino esters.[8] This approach involves the reaction of an amine, a carbonyl compound (in this case, ethyl glyoxylate), and a vinyl- or aryl-boronic acid. For the synthesis of our target molecule, a variation using 2-pyridinylboronic acid would be conceivable.
Experimental Protocol: A Conceptual Petasis Approach
-
Reaction Setup: A mixture of 2-pyridinylboronic acid, ammonia (or an ammonium salt), and ethyl glyoxylate is prepared in a suitable solvent, such as dichloromethane or ethanol.
-
Condensation and Nucleophilic Addition: The reaction proceeds through the in situ formation of an imine from ammonia and ethyl glyoxylate. The 2-pyridinylboronic acid then adds to the imine, forming the carbon-carbon bond and, after workup, yielding the desired this compound.
Figure 2: Conceptual one-pot workflow for the Petasis synthesis.
Cost-Benefit Analysis of the Petasis Route
| Factor | Benefit | Cost/Drawback |
| Raw Materials | Milder reaction conditions compared to the Strecker synthesis. Avoids the use of highly toxic cyanides. | The cost of boronic acid derivatives, such as vinylboronic acid pinacol ester (a proxy, approx. $81/g), can be significantly higher than the raw materials for the Strecker synthesis.[9] The availability and cost of 2-pyridinylboronic acid at a large scale would be a critical factor. |
| Process | Often a one-pot reaction, which can simplify the process and reduce cycle times. | Optimization of reaction conditions for this specific substrate combination may be required. Yields can be variable depending on the substrates. |
| Chirality | Like the Strecker synthesis, this route typically produces a racemic mixture, necessitating a chiral resolution step. | The same cost and yield limitations of chiral resolution apply as in the Strecker route. |
| Waste & Safety | Avoids cyanide-related waste and safety issues. | Boron-containing byproducts need to be managed, although they are generally less hazardous than cyanides. |
| Process Mass Intensity (PMI) | Potentially lower PMI than the Strecker route due to fewer steps, but highly dependent on the efficiency of the reaction and purification. |
The Green Alternative: A Chemoenzymatic Approach
The growing emphasis on sustainable manufacturing has propelled the development of enzymatic and chemoenzymatic synthetic routes.[10] For the production of chiral this compound, two primary chemoenzymatic strategies can be envisioned: the asymmetric amination of a ketoester precursor using a transaminase, or the kinetic resolution of the racemic amino ester produced by a chemical method.
Experimental Protocol: Asymmetric Amination with Transaminase
-
Precursor Synthesis: The α-keto ester, ethyl 2-oxo-2-(pyridin-2-yl)acetate, is synthesized chemically.
-
Enzymatic Amination: The ketoester is then subjected to an asymmetric amination reaction using a suitable ω-transaminase enzyme. This reaction requires an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). The enzyme stereoselectively transfers the amino group to the ketoester, directly yielding the desired (S)- or (R)-enantiomer of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. pubtexto.com [pubtexto.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Petasis reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

